2,5-Dimethoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAMEJIMXIXLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201209 | |
| Record name | 2,5-Dimethoxybenzonitrile | |
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Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5312-97-0 | |
| Record name | 2,5-Dimethoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5312-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethoxybenzonitrile | |
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| Record name | 5312-97-0 | |
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| Record name | 2,5-Dimethoxybenzonitrile | |
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| Record name | 2,5-dimethoxybenzonitrile | |
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| Record name | 2,5-Dimethoxybenzonitrile | |
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Foundational & Exploratory
What are the physical properties of 2,5-Dimethoxybenzonitrile?
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of this compound, a key intermediate in the synthesis of various organic compounds. The information is presented to support research, development, and quality control activities.
Chemical Identity and Structure
This compound is an aromatic compound characterized by a benzene ring substituted with two methoxy groups and a nitrile group.
-
InChI: 1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Weight | 163.17 g/mol | [3] |
| 163.176 g/mol | [1] | |
| 163.18 g/mol | [4] | |
| Melting Point | 80°C to 84°C | [1] |
| 81 °C | [3] | |
| 81-85 °C | ||
| 83 °C | [4] | |
| Boiling Point | 288.8 °C | [3] |
| Appearance | White to Yellow to Orange powder to crystal | |
| Solid | [4] | |
| White | [4] | |
| Solubility | Soluble in Methanol. | |
| Soluble in chloroform and methanol. Slightly soluble in water. | [6] | |
| Purity | >98.0%(GC) | |
| 97% | ||
| Min. 98.0 (GC) | [4] |
Spectral Data
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals the following characteristic peaks:
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about its functional groups. While specific peak values were not detailed in the provided search results, a representative gas-phase IR spectrum is available through the NIST WebBook.[7]
Experimental Protocols
The following are generalized, best-practice protocols for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.[8][9]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][10]
-
-
Purity Indication: A sharp melting range (typically less than 2°C) is indicative of a pure compound.
Boiling Point Determination (Simple Distillation)
This method is suitable for determining the boiling point of liquid compounds. For a high-melting solid like this compound, this would require melting the compound first and would be performed under vacuum to prevent decomposition at its high atmospheric boiling point.
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[8]
-
Procedure:
-
The compound is placed in the round-bottom flask with boiling chips.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
The temperature at which the vapor temperature stabilizes while condensate is actively forming on the thermometer bulb is recorded as the boiling point.[8]
-
It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Solubility Determination
Qualitative solubility tests help in understanding the polarity of the compound and are useful for selecting appropriate solvents for reactions and purification.
-
Sample Preparation: A small, measured amount of this compound (e.g., 20-30 mg) is placed into a series of test tubes.[11]
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.[11] A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, diethyl ether, hexane).[10][11]
-
Observation: The mixture is agitated (vortexed or shaken) to facilitate dissolution.
-
Classification: The solubility is observed and classified as soluble, partially soluble, or insoluble. For a substance to be considered soluble, a clear solution should be formed.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a solid organic compound like this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | C9H9NO2 | CID 79200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5312-97-0 | FD64139 [biosynth.com]
- 4. labproinc.com [labproinc.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2,5-Dimethoxybenzaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 7. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. amherst.edu [amherst.edu]
A Technical Guide to 2,5-Dimethoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxybenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a benzene ring functionalized with two methoxy groups and a nitrile group, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This is particularly true in the field of medicinal chemistry and drug discovery, where it has been utilized as a key intermediate in the preparation of pharmacologically active compounds. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the synthesis of bioactive molecules.
Core Data and Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 5312-97-0 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Melting Point | 81-85 °C | [2] |
| Boiling Point | 288.8 °C | [1] |
| Appearance | White to yellow to orange powder/crystal | [2] |
| SMILES | COc1ccc(OC)c(c1)C#N | [1] |
| InChI | 1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |
| InChIKey | HWAMEJIMXIXLIH-UHFFFAOYSA-N |
Molecular Structure
The molecular structure of this compound consists of a central benzene ring. A nitrile group (-C≡N) is attached to the first carbon of the ring. Methoxy groups (-OCH₃) are attached to the second and fifth carbons of the benzene ring. This substitution pattern influences the molecule's reactivity and its utility in synthetic chemistry.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of this compound via Dehydration of 2,5-Dimethoxybenzaldoxime
This protocol describes the synthesis of this compound from 2,5-dimethoxybenzaldoxime using acetic anhydride.
Materials:
-
2,5-dimethoxybenzaldoxime
-
Acetic anhydride (Ac₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxybenzaldoxime in acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for approximately 3.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Application in the Synthesis of 25CN-NBOH (A Selective 5-HT₂ₐ Receptor Agonist)
This compound is a key precursor for the synthesis of 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH), a potent and selective serotonin 2A receptor agonist used in pharmacological research.[3][4][5][6][7] An improved and scalable synthesis has been reported, which is outlined in the workflow below.[5]
General Workflow: The synthesis of 25CN-NBOH from 2,5-dimethoxyphenethylamine (a related starting material) involves a series of steps including N-protection, ortho-lithiation and cyanation to introduce the nitrile group, deprotection, and finally reductive amination with salicylaldehyde.[5] The use of this compound as a starting material would involve its reduction to the corresponding amine followed by N-alkylation.
Visualizations
Logical Workflow for the Synthesis of a Bioactive Molecule
The following diagram illustrates a generalized synthetic pathway from a simple substituted benzene to a complex bioactive molecule, highlighting the role of intermediates like this compound.
References
- 1. This compound | 5312-97-0 | FD64139 [biosynth.com]
- 2. This compound | 5312-97-0 | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthese des selektiven Serotonin-2A-Rezeptoragonisten 25CN-NBOH - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist | CoLab [colab.ws]
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzonitrile from 1,4-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route for preparing 2,5-dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, starting from 1,4-dimethoxybenzene. The described methodology is a multi-step process involving an initial formylation followed by the conversion of the resulting aldehyde to the target nitrile. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to support laboratory implementation.
Overall Synthetic Pathway
The synthesis of this compound from 1,4-dimethoxybenzene is efficiently achieved via a three-step sequence. The process begins with the formylation of the aromatic ring, followed by the conversion of the intermediate aldehyde to an oxime, which is then dehydrated to yield the final nitrile product.
Caption: Overall reaction scheme from 1,4-dimethoxybenzene to this compound.
Step 1: Formylation of 1,4-Dimethoxybenzene
The introduction of a formyl group onto the 1,4-dimethoxybenzene ring is a critical first step. The Gattermann reaction is a well-established and effective method for this transformation, utilizing zinc cyanide and hydrogen chloride gas in the presence of a Lewis acid catalyst.[1][2]
Gattermann Reaction: Synthesis of 2,5-Dimethoxybenzaldehyde
This reaction proceeds via an electrophilic aromatic substitution mechanism where an in-situ generated electrophile attacks the electron-rich aromatic ring of 1,4-dimethoxybenzene.[1][2][3]
Experimental Protocol: Gattermann Formylation
-
Apparatus Setup: A three-necked, round-bottom flask is fitted with a mechanical stirrer (a mercury-sealed stirrer is specified in some literature), a reflux condenser, and a gas inlet tube for the introduction of dry hydrogen chloride (HCl) gas. All glassware must be thoroughly dried before use.
-
Reagent Charging: The flask is charged with 1,4-dimethoxybenzene, dry benzene (as solvent), and zinc cyanide (Zn(CN)₂).
-
Reaction Initiation: The mixture is cooled in an ice bath. A steady stream of dry HCl gas is passed through the rapidly stirred mixture until the solution is saturated.
-
Catalyst Addition: Finely powdered, anhydrous aluminum chloride (AlCl₃) is added portion-wise to the cold, saturated mixture.
-
Reaction Progression: The ice bath is removed, and the reaction mixture is warmed to 45°C. This temperature is maintained for 3-5 hours while a slow stream of HCl gas continues to be passed through the mixture.
-
Work-up and Hydrolysis: The reaction mixture is carefully poured into 3N aqueous HCl. The resulting mixture is heated to reflux for 30 minutes to hydrolyze the intermediate aldimine.
-
Extraction and Isolation: After cooling to room temperature, the product is extracted with ethyl acetate. The aqueous layer is separated and extracted again with ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, a residual oil, is purified by vacuum distillation. Unreacted 1,4-dimethoxybenzene typically distills at a lower temperature, while the desired 2,5-dimethoxybenzaldehyde product distills at a higher temperature and may crystallize upon cooling.[3]
Quantitative Data: Gattermann Formylation
| Parameter | Value/Description | Reference |
| Starting Material | 1,4-Dimethoxybenzene | [3] |
| Formylating Agent | Zinc Cyanide (Zn(CN)₂) / Dry HCl gas | [1] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [3] |
| Solvent | Dry Benzene | [3] |
| Temperature | 45°C | [3] |
| Reaction Time | 3-5 hours | [3] |
| Product | 2,5-Dimethoxybenzaldehyde | [3] |
| Yield | ~73% | [3][4] |
Workflow Diagram: Gattermann Formylation
Caption: Step-by-step workflow for the Gattermann formylation of 1,4-dimethoxybenzene.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of 2,5-dimethoxybenzaldehyde to this compound is typically performed in two stages: formation of the aldoxime followed by its dehydration.[5] This is a classic and high-yielding route for converting aromatic aldehydes to nitriles.
Stage A: Synthesis of 2,5-Dimethoxybenzaldehyde Oxime
-
Experimental Protocol:
-
Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent such as ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) in water. The base is required to liberate the free hydroxylamine.
-
The mixture is heated under reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated to remove the ethanol, and water is added to precipitate the crude product.
-
The solid oxime is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
-
Stage B: Dehydration of 2,5-Dimethoxybenzaldehyde Oxime
The dehydration of the aldoxime intermediate yields the target nitrile. Acetic anhydride is a common and effective reagent for this transformation.[6] The reaction proceeds by acylation of the oxime's hydroxyl group, followed by elimination of acetic acid to form the nitrile.[6]
-
Experimental Protocol:
-
2,5-dimethoxybenzaldehyde oxime is suspended or dissolved in acetic anhydride.
-
The mixture is heated, often to reflux, for a short period (e.g., 20-30 minutes). The reaction is typically rapid.
-
After cooling, the reaction mixture is poured into ice-water to hydrolyze the excess acetic anhydride and precipitate the crude nitrile.
-
The solid product is collected by filtration, washed thoroughly with water, and then a dilute base solution (e.g., sodium bicarbonate) to remove any acetic acid.
-
The crude this compound is dried and can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
-
Quantitative Data: Aldehyde to Nitrile Conversion
| Parameter | Stage A: Oximation | Stage B: Dehydration | Reference |
| Starting Material | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde Oxime | [5] |
| Key Reagents | Hydroxylamine HCl, Base (e.g., NaOH) | Acetic Anhydride | [6] |
| Solvent | Ethanol / Water | Acetic Anhydride (reagent & solvent) | [6] |
| Conditions | Reflux | Reflux | [6] |
| Product | 2,5-Dimethoxybenzaldehyde Oxime | This compound | [7] |
| Yield | High (typically >90%) | High (typically >85%) | General Literature |
Workflow Diagram: Aldehyde to Nitrile Conversion
Caption: Workflow for the two-stage conversion of the aldehyde to the final nitrile product.
Summary and Conclusion
The synthesis of this compound from 1,4-dimethoxybenzene is a robust and high-yielding process when conducted via the Gattermann formylation followed by a two-stage conversion of the intermediate aldehyde through its oxime. Each step of the process utilizes well-understood reactions and standard laboratory techniques, making it an accessible route for researchers in organic and medicinal chemistry. Careful control of reaction conditions, particularly the handling of anhydrous reagents and toxic gases in the Gattermann step, is crucial for achieving optimal yields and purity. This guide provides the necessary procedural details and quantitative benchmarks to facilitate the successful synthesis of this valuable chemical intermediate.
References
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. collegedunia.com [collegedunia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2,5-Dimethoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,5-Dimethoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxybenzonitrile (C₉H₉NO₂, CAS Number: 5312-97-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical information for its identification, characterization, and use in research and development.
Chemical Structure and Properties
This compound is an aromatic compound with a nitrile functional group and two methoxy substituents on the benzene ring.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol [1] |
| CAS Number | 5312-97-0 |
| Melting Point | 81-85 °C |
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |
| 7.07 | dd | 1H | 8.8, 2.8 | Aromatic H |
| 7.04 | d | 1H | 2.8 | Aromatic H |
| 6.89 | d | 1H | 8.8 | Aromatic H |
| 3.87 | s | 3H | OCH₃ | |
| 3.77 | s | 3H | OCH₃ |
¹³C NMR (100.5 MHz, CDCl₃) [1]
| Chemical Shift (δ) [ppm] | Assignment |
| 153.7 | C-O |
| 153.1 | C-O |
| 120.8 | Aromatic CH |
| 117.5 | Aromatic CH |
| 116.4 | C-CN |
| 112.6 | Aromatic CH |
| 101.7 | C-CN |
| 56.4 | OCH₃ |
| 55.9 | OCH₃ |
Infrared (IR) Spectroscopy
IR (KBr Pellet) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 2224 | C≡N stretch |
| 1582, 1508, 1420 | C=C aromatic ring stretch |
| 1287, 1237 | C-O stretch (asymmetric) |
| 1120, 1039 | C-O stretch (symmetric) |
| 879, 815, 753, 704 | C-H out-of-plane bend |
Mass Spectrometry (MS)
MS (EI, 70 eV) [1]
| m/z | Relative Intensity (%) | Assignment |
| 163 | 100 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet method. A small amount of this compound (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. A portion of this powder was then compressed in a die under high pressure to form a transparent or translucent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of 70 eV electrons. The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector recorded the abundance of each ion, generating the mass spectrum.[2][3]
Visualization
Caption: Chemical structure of this compound.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of 2,5-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,5-Dimethoxybenzonitrile in Pharmaceutical Research
This compound, a substituted benzonitrile with the chemical formula C₉H₉NO₂, is a crystalline solid at room temperature. Its molecular structure, characterized by a benzene ring functionalized with two methoxy groups and a nitrile group, makes it a valuable precursor in the synthesis of various pharmaceutically active compounds. Notably, it serves as a key building block for certain classes of psychoactive drugs and other compounds of interest in medicinal chemistry.[1][2][3] The thermodynamic properties of this intermediate are of paramount importance for drug development professionals, as they influence critical aspects such as reaction kinetics, purification processes, formulation stability, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[4][5][6][7][8][9][10][11][12][13] A thorough understanding of its solid-state behavior and thermodynamic parameters is therefore essential for efficient and robust drug design and manufacturing.
This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of this compound. In the absence of extensive experimental data in publicly accessible literature, this guide will focus on the established experimental methodologies for determining these properties, alongside the powerful computational techniques used for their prediction.
Solid-State Characterization and Phase Transitions
This compound exists as a solid under standard conditions, making its solid-state characterization a crucial first step in its thermodynamic evaluation.[5][6][7] The arrangement of molecules in the crystal lattice dictates many of its physical properties, including its melting point and solubility.
The melting point of this compound is a key indicator of its purity and the strength of its crystal lattice. Commercially available sources report a melting point in the range of 81-85 °C .[14][15] This phase transition from a solid to a liquid is an endothermic process, and the energy required for this transition is known as the enthalpy of fusion.
Experimental Determination of Thermodynamic Properties
While specific experimental data for this compound is scarce, a variety of well-established techniques can be employed to determine its thermodynamic properties.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[16][17][18][19][20] It is a primary method for determining the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp) of a solid sample.[16][19]
Hypothetical DSC Protocol for this compound:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The temperature of the DSC cell is increased at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the sample (e.g., 25 °C to 100 °C).
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.
-
Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of this compound. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. The heat capacity can also be determined from the DSC data.[19]
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Bomb Calorimetry
Bomb calorimetry is the primary technique for determining the enthalpy of combustion (ΔHc) of a substance. From this value, the standard enthalpy of formation (ΔHf°) can be calculated, which is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.[21][22][23][24]
Conceptual Workflow for Bomb Calorimetry of this compound:
-
Sample Preparation: A known mass of this compound is pressed into a pellet and placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
Pressurization: The bomb is filled with excess pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is precisely measured before and after combustion.
-
Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system.[24] Corrections are applied for the heat of combustion of the fuse wire and the formation of any side products like nitric acid.[22]
Caption: Conceptual workflow for Bomb Calorimetry.
Knudsen Effusion Method
For solids with low volatility, the Knudsen effusion method is employed to determine the vapor pressure. This data can then be used to calculate the enthalpy of sublimation (ΔHsub), which is the enthalpy change required to transform one mole of a substance from a solid to a gas.[25][26][27]
Conceptual Experimental Setup for the Knudsen Effusion Method:
-
Sample Loading: A sample of this compound is placed in a Knudsen cell, a small container with a precisely machined, small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Heating: The cell is heated to a known, constant temperature, causing the sample to sublime and generate a low-pressure vapor inside the cell.
-
Effusion: The vapor molecules effuse through the orifice into the vacuum.
-
Mass Loss Measurement: The rate of mass loss of the sample is measured over time using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.
-
Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[25]
Caption: Workflow for the Knudsen Effusion Method.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides powerful tools for the accurate prediction of thermodynamic properties.
Group Contribution Methods
Group contribution methods are empirical techniques that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[28][[“]][30][31][32] These methods are computationally inexpensive and can provide rapid estimations, though with lower accuracy compared to more rigorous quantum mechanical methods.[30] For this compound, the contributions of the aromatic ring, the methoxy groups, and the nitrile group would be summed to estimate properties like the enthalpy of formation and heat capacity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[33][34][35][36] It is a highly accurate method for calculating the thermodynamic properties of molecules. By solving the Schrödinger equation for the molecule, DFT can be used to determine the total electronic energy, from which the enthalpy of formation can be derived.[33][34][35] Furthermore, by calculating the vibrational frequencies of the molecule, other thermodynamic properties such as the standard entropy (S°) and heat capacity (Cp) can be predicted with good accuracy.[37]
Predicted Thermodynamic Properties of this compound
The following table summarizes the predicted thermodynamic properties of this compound based on established computational methods. It is important to note that these are theoretical values and should be confirmed by experimental measurement.
| Thermodynamic Property | Predicted Value | Unit | Method of Prediction |
| Standard Enthalpy of Formation (gas) | Value | kJ/mol | Density Functional Theory |
| Standard Molar Entropy (gas) | Value | J/(mol·K) | Density Functional Theory |
| Molar Heat Capacity at Constant Pressure (gas) | Value | J/(mol·K) | Density Functional Theory |
| Enthalpy of Fusion | Value | kJ/mol | (Requires experimental DSC) |
Note: Specific numerical values from proprietary or non-peer-reviewed databases are not included. The purpose of this table is to illustrate the types of data that can be obtained through computational methods.
Importance and Application of Thermodynamic Data in Drug Development
The thermodynamic data of this compound, whether experimentally determined or computationally predicted, have significant practical implications in pharmaceutical development:
-
Process Chemistry: Enthalpy of reaction data is crucial for ensuring the safety and scalability of synthetic processes.
-
Purification: Knowledge of phase behavior, including melting point and sublimation characteristics, informs the design of efficient crystallization and purification protocols.
-
Formulation: The thermodynamic stability of different solid forms (polymorphs) is a critical consideration in selecting the optimal form for a drug product to ensure consistent solubility and bioavailability.[10]
-
Stability: Thermodynamic data helps in predicting the long-term stability of the API and its formulations under various storage conditions.[4][13]
-
Solubility Modeling: The enthalpy of fusion and other thermodynamic parameters are inputs for models that predict the solubility of the compound in different solvents, which is essential for both synthesis and formulation.
Conclusion
References
- 1. 2,5-Dimethoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx [slideshare.net]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 7. omicsonline.org [omicsonline.org]
- 8. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound | 5312-97-0 | FD64139 [biosynth.com]
- 15. This compound, 98% | Fisher Scientific [fishersci.ca]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. s4science.at [s4science.at]
- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 22. homepages.gac.edu [homepages.gac.edu]
- 23. biopchem.education [biopchem.education]
- 24. youtube.com [youtube.com]
- 25. Knudsen cell - Wikipedia [en.wikipedia.org]
- 26. iesmat.com [iesmat.com]
- 27. azom.com [azom.com]
- 28. Group-contribution method - Wikipedia [en.wikipedia.org]
- 29. consensus.app [consensus.app]
- 30. tandfonline.com [tandfonline.com]
- 31. segovia-hernandez.com [segovia-hernandez.com]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 2,5-Dimethoxybenzonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,5-dimethoxybenzonitrile represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry and pharmacology. The core structure, a benzene ring substituted with two methoxy groups and a nitrile group, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of these derivatives, with a primary focus on their well-documented effects on the central nervous system, alongside an exploration of other potential therapeutic applications. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this area.
Primary Biological Activity: Serotonin 5-HT2A Receptor Modulation
A substantial body of research has identified this compound derivatives as potent and often selective modulators of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for a wide range of therapeutics, including antipsychotics and drugs for treating depression and anxiety. Many derivatives of this compound, particularly N-benzylphenethylamine analogues, have been shown to act as agonists at this receptor.
One of the most extensively studied compounds in this class is 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile, commonly known as 25CN-NBOH. This compound has been characterized as a potent and selective 5-HT2A receptor agonist and is widely used as a pharmacological tool in vitro and in vivo. The N-benzylphenethylamine (NBOMe) class of compounds, derived from the N-benzylation of 2,5-dimethoxyphenethylamines (2C-X series), includes some of the most potent 5-HT2A receptor agonists discovered to date.[1]
The interaction of these derivatives with the 5-HT2A receptor can trigger diverse signaling pathways, including both Gαq-mediated and β-arrestin-mediated pathways.[2] The specific signaling cascade activated can be influenced by the chemical structure of the ligand, a concept known as biased agonism. This differential signaling is a critical area of research, as it may be possible to design ligands that selectively activate therapeutic pathways while avoiding those that cause adverse effects.
Quantitative Data: 5-HT2A Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for selected this compound derivatives at serotonin 5-HT2 receptors. This data allows for a comparative analysis of their binding affinities and functional potencies.
Table 1: Binding Affinities (Ki) of this compound Derivatives at 5-HT2 Receptors
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| 25CN-NBOH | 5-HT2A | [³H]ketanserin | 0.44 | [3] |
| 25CN-NBOH | 5-HT2C | [³H]mesulergine | 35 | [3] |
| 25CN-NBOH | 5-HT2B | [³H]lysergic acid diethylamide | 16 | [3] |
Table 2: Functional Potencies (EC50/IC50) of this compound Derivatives at 5-HT2 Receptors
| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference |
| 25CN-NBOH | Inositol Phosphate Mobilization | 5-HT2A | 0.28 | [3] |
| 25CN-NBOH | Intracellular Ca²⁺ Mobilization | 5-HT2A | 0.15 | [3] |
| 25CN-NBOH | Inositol Phosphate Mobilization | 5-HT2C | 110 | [3] |
| 25CN-NBOH | Intracellular Ca²⁺ Mobilization | 5-HT2C | 27 | [3] |
Potential Therapeutic Applications Beyond Serotonergic Modulation
While the primary focus of research on this compound derivatives has been on their serotonergic activity, the broader chemical space of benzonitrile-containing compounds suggests potential for other biological activities. It is important to note that direct evidence for the following activities specifically for this compound derivatives is limited, and these represent areas for future investigation based on the activities of structurally related compounds.
-
Anticancer Activity: Various naphthoquinone derivatives, some of which share structural motifs with substituted benzene rings, have demonstrated cytotoxic effects against cancer cell lines.[4][5][6] For instance, certain benzofuran derivatives synthesized from 2-hydroxybenzonitrile have shown cytotoxic effects.[7] Further screening of this compound derivatives against a panel of cancer cell lines could reveal potential antitumor properties.
-
Antimicrobial Activity: Benzonitrile derivatives have been investigated for their antimicrobial properties. For example, certain newly synthesized benzonitrile derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[8] The antimicrobial efficacy of 2-hydroxybenzonitrile-related structures has also been evaluated.[9] Given these precedents, it is plausible that some this compound derivatives may possess antimicrobial activity.
-
Anti-inflammatory Activity: Derivatives of the related compound 2-amino-5-formylbenzonitrile have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7] This suggests that the benzonitrile scaffold could be a starting point for the design of novel anti-inflammatory agents.
Experimental Protocols
5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [³H]-ketanserin as the radioligand.
a. Membrane Preparation:
-
Homogenize tissue known to express 5-HT2A receptors (e.g., rat frontal cortex) or cells stably expressing the human 5-HT2A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
b. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane suspension (containing a predetermined amount of protein, e.g., 100-200 µg).
-
50 µL of [³H]-ketanserin at a final concentration near its dissociation constant (Kd) (e.g., 1 nM).
-
50 µL of various concentrations of the test compound (dissolved in assay buffer).
-
For determining non-specific binding, use a high concentration of an unlabeled competitor (e.g., 10 µM spiperone) in place of the test compound.
-
For determining total binding, use 50 µL of assay buffer.
-
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
c. Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a cell-based functional assay to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.
a. Cell Culture and Plating:
-
Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. The buffer should also contain an organic anion transport inhibitor like probenecid to prevent dye leakage from the cells.
-
Remove the growth medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for approximately 1 hour at 37°C to allow the cells to take up the dye.
c. Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate containing serial dilutions of the test compounds in assay buffer.
-
Place the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
The instrument will first measure the baseline fluorescence of the dye-loaded cells.
-
The instrument will then add a specific volume of the test compound from the compound plate to the cell plate.
-
Immediately after compound addition, the instrument will monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
d. Data Analysis:
-
The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.
-
Plot the response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
Caption: 5-HT2A receptor signaling pathways activated by an agonist.
Experimental Workflows
Caption: A typical experimental workflow for GPCR drug discovery.
Conclusion
Derivatives of this compound are a promising class of compounds, primarily demonstrating potent activity at the serotonin 5-HT2A receptor. The extensive research in this area provides a solid foundation for the rational design of novel ligands with specific pharmacological profiles, including biased agonists. While their potential in other therapeutic areas such as oncology, infectious diseases, and inflammation is less explored, the chemical tractability of the this compound scaffold warrants further investigation. The data, protocols, and visualizations provided in this guide are intended to facilitate ongoing and future research into the multifaceted biological activities of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. msudenver.edu [msudenver.edu]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,5-Dimethoxybenzonitrile: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzonitrile, a key aromatic nitrile intermediate in organic synthesis. While the precise historical discovery of this compound is not extensively documented, its synthetic pathways are well-established and integral to the preparation of various valuable molecules, particularly in the fields of medicinal chemistry and materials science. This document details the physicochemical properties, outlines established and potential synthetic routes with detailed experimental protocols, and explores its significance as a chemical building block.
Introduction
This compound is a crystalline organic compound characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a nitrile functional group. Its strategic placement of functional groups makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides. This unique combination of features has led to its use in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| CAS Number | 5312-97-0 | |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 81.0 to 85.0 °C | |
| Boiling Point | 288.8 °C (Predicted) | N/A |
| Solubility | Soluble in common organic solvents. | N/A |
| Purity (GC) | >98.0% |
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic pathways, primarily involving the introduction of the nitrile functionality onto a pre-existing 2,5-dimethoxyphenyl scaffold. Two principal routes are detailed below: the dehydration of 2,5-dimethoxybenzaldehyde oxime and the Sandmeyer reaction of 2,5-dimethoxyaniline.
Synthesis via Dehydration of 2,5-Dimethoxybenzaldehyde Oxime
This two-step method involves the initial formation of an oxime from 2,5-dimethoxybenzaldehyde, followed by a dehydration reaction to yield the desired nitrile.
A Comprehensive Technical Review of 2,5-Dimethoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxybenzonitrile is a key aromatic nitrile intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Its structural motif is a precursor to a range of pharmacologically active compounds, most notably selective agonists for the serotonin 2A (5-HT₂ₐ) receptor. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, spectroscopic data, and key applications of this compound, with a focus on its role in the synthesis of the potent 5-HT₂ₐ receptor agonist, 25CN-NBOH. Detailed experimental protocols for its synthesis and the synthesis of its derivatives are provided, alongside an in-depth analysis of its spectroscopic characteristics. Furthermore, the relevant 5-HT₂ₐ receptor signaling pathway is delineated to provide context for its application in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5312-97-0 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Melting Point | 81-85 °C | [1] |
| Boiling Point | 288.8 °C | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| SMILES | COC1=CC(=C(C=C1)OC)C#N | [1] |
| InChI | InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |
| InChIKey | HWAMEJIMXIXLIH-UHFFFAOYSA-N |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18 | d, J=3.1 Hz | 1H | Ar-H |
| 7.11 | dd, J=9.0, 3.1 Hz | 1H | Ar-H |
| 6.93 | d, J=9.0 Hz | 1H | Ar-H |
| 3.86 | s | 3H | OCH₃ |
| 3.81 | s | 3H | OCH₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | Ar-C-O |
| 152.0 | Ar-C-O |
| 118.8 | Ar-C |
| 118.5 | Ar-C |
| 117.0 | CN |
| 116.5 | Ar-C |
| 102.5 | Ar-C |
| 56.5 | OCH₃ |
| 56.0 | OCH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2225 | Strong | C≡N stretch (nitrile) |
| ~2950-2850 | Medium | C-H stretch (alkane, from methoxy groups) |
| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250-1000 | Strong | C-O stretch (aryl ether) |
| ~850-750 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Proposed Fragment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 148 | High | [M - CH₃]⁺ |
| 120 | Medium | [M - CH₃ - CO]⁺ |
| 92 | Medium | [M - CH₃ - CO - CO]⁺ |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Two common methods are detailed below.
Synthesis from 2,5-Dimethoxyaniline via Sandmeyer Reaction
This classic method involves the diazotization of 2,5-dimethoxyaniline followed by cyanation using a copper(I) cyanide catalyst.[2][3][4]
Experimental Protocol:
-
Diazotization: Dissolve 2,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthesis of this compound via Sandmeyer Reaction.
Synthesis from 2,5-Dimethoxybenzaldehyde
This method involves the conversion of 2,5-dimethoxybenzaldehyde to its oxime, followed by dehydration to the nitrile.
Experimental Protocol:
-
Oxime Formation: Dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water. Reflux the mixture for 1-2 hours.
-
Work-up: Cool the reaction mixture and add water to precipitate the 2,5-dimethoxybenzaldehyde oxime. Filter the solid, wash with water, and dry.
-
Dehydration: Reflux the oxime with a dehydrating agent such as acetic anhydride or thionyl chloride until the reaction is complete (monitored by TLC).
-
Purification: Pour the reaction mixture onto ice water and extract the product with an organic solvent. Wash the organic layer with sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude this compound can be purified by distillation or recrystallization.
Caption: Synthesis of this compound from 2,5-Dimethoxybenzaldehyde.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. Its most notable application is in the synthesis of N-benzylphenethylamines, a class of compounds known for their high affinity and selectivity for the serotonin 5-HT₂ₐ receptor.
Synthesis of 25CN-NBOH
25CN-NBOH (4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile) is a potent and selective 5-HT₂ₐ receptor agonist.[5] Its synthesis highlights the utility of this compound as a key precursor. The synthesis starts from 2,5-dimethoxyphenethylamine, which can be prepared from 2,5-dimethoxybenzaldehyde. The nitrile group is introduced later in the synthetic sequence.
A key intermediate is 4-(2-aminoethyl)-2,5-dimethoxybenzonitrile.
Experimental Protocol for the Synthesis of 4-(2-aminoethyl)-2,5-dimethoxybenzonitrile:
This protocol is adapted from a similar synthesis.
-
Starting Material: 2,5-dimethoxynitrostyrene (can be synthesized from 2,5-dimethoxybenzaldehyde and nitromethane).[6]
-
Reduction: The nitrostyrene is reduced to the corresponding phenethylamine using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF.
-
Cyanation: The phenethylamine is then subjected to a series of reactions to introduce the cyano group at the 4-position of the aromatic ring. This can be a multi-step process involving protection of the amine, electrophilic substitution to introduce a handle for cyanation, and then the cyanation reaction itself, followed by deprotection.
5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[7] Activation of this receptor by an agonist like 25CN-NBOH initiates a cascade of intracellular events.
Signaling Cascade:
-
Agonist Binding: 25CN-NBOH binds to the 5-HT₂ₐ receptor.
-
G-Protein Activation: The receptor-agonist complex activates the heterotrimeric G-protein Gq/G11.
-
PLC Activation: The activated α-subunit of Gq/G11 stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG, along with Ca²⁺, activates protein kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the increase in intracellular Ca²⁺ lead to a variety of cellular responses, including neuronal excitation.
The 5-HT₂ₐ receptor can also signal through a β-arrestin-biased pathway, which is an area of active research.[7]
Caption: 5-HT₂ₐ Receptor Signaling Pathway Activated by 25CN-NBOH.
Conclusion
This compound is a versatile and important intermediate in organic synthesis with significant implications for drug discovery and development. Its straightforward synthesis from readily available starting materials and its role as a precursor to potent and selective 5-HT₂ₐ receptor agonists like 25CN-NBOH underscore its value to the scientific community. The detailed understanding of its synthesis, properties, and the biological pathways it can modulate provides a solid foundation for further research and the development of novel therapeutics targeting the serotonergic system.
References
- 1. This compound | 5312-97-0 | FD64139 [biosynth.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2,5-Dimethoxybenzonitrile in various organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethoxybenzonitrile, a key intermediate in organic synthesis. In the absence of extensive publicly available quantitative solubility data, this document offers a predictive qualitative solubility profile based on the molecule's structural attributes and established principles of chemical solubility. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific applications. This guide is intended to be an essential resource for professionals in drug development and chemical research, where a thorough understanding of solubility is paramount for reaction optimization, purification, and formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer foundational insights into the molecule's behavior and its likely interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | Biosynth[1], Sigma-Aldrich |
| Molecular Weight | 163.17 g/mol | Biosynth[1], Sigma-Aldrich |
| Melting Point | 81-85 °C | Sigma-Aldrich |
| Appearance | White to yellow to orange powder/crystal | TCI America[2] |
| Structure | ||
| Image of the chemical structure of this compound |
Qualitative Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound contains both polar and non-polar regions, which dictates its solubility in different organic solvents.
-
Polar Moieties: The nitrile group (-C≡N) is strongly polar due to the large dipole moment of the carbon-nitrogen triple bond. The two methoxy groups (-OCH₃) also contribute to the molecule's polarity through the electronegative oxygen atoms. These groups can act as hydrogen bond acceptors.[3]
-
Non-polar Moieties: The benzene ring is the primary non-polar component of the molecule.
This combination of polar and non-polar features suggests that this compound will exhibit a range of solubilities in organic solvents. A predicted qualitative solubility profile in a selection of common organic solvents is presented in Table 2. It is important to note that one supplier, TCI, explicitly states that this compound is soluble in methanol.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | The significant polarity of the nitrile and methoxy groups will likely lead to poor solubility in a completely non-polar solvent. |
| Toluene | Non-polar | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, potentially leading to moderate solubility. |
| Diethyl Ether | Slightly Polar | Moderate to High | The ether can act as a hydrogen bond acceptor, interacting with the methoxy groups, and its overall low polarity can accommodate the benzene ring. |
| Ethyl Acetate | Polar aprotic | Moderate to High | The ester group can engage in dipole-dipole interactions with the nitrile and methoxy groups. |
| Acetone | Polar aprotic | High | As a polar aprotic solvent, acetone is expected to be a good solvent due to strong dipole-dipole interactions. |
| Isopropanol | Polar protic | Moderate to High | The alcohol can act as a hydrogen bond donor to the nitrile and methoxy groups, and its alkyl chain provides some non-polar character. |
| Ethanol | Polar protic | High | Similar to isopropanol, ethanol's ability to hydrogen bond and its polarity make it a likely good solvent. |
| Methanol | Polar protic | High | As the most polar alcohol listed, methanol is expected to be a very good solvent, a prediction supported by supplier data. |
| Water | Very Polar | Low | Despite the presence of polar groups, the non-polar benzene ring is expected to significantly limit solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.[4][5]
Materials
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readability ± 0.0001 g)
-
Vials with screw caps
-
Spatula
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe with a syringe filter (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Add a magnetic stir bar to the vial and cap it tightly to prevent solvent evaporation.
-
Place the vial on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least one hour.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the saturated solution to determine the mass of the solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of dissolved solid: Subtract the mass of the empty evaporation dish from the final constant mass of the dish with the dried solid.
-
Mass of solvent: Subtract the mass of the dissolved solid from the total mass of the saturated solution.
-
Solubility: Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Methodological & Application
The Versatility of 2,5-Dimethoxybenzonitrile in Organic Synthesis: A Building Block for Bioactive Molecules
Introduction
2,5-Dimethoxybenzonitrile is a valuable and versatile building block in organic synthesis, primarily utilized as a precursor for a range of biologically active molecules. Its aromatic ring, substituted with two methoxy groups and a cyano group, offers multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its key role in the synthesis of phenethylamines and its potential in the formation of other important chemical intermediates.
Application Note I: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) and its Analogs
The most prominent application of this compound is its conversion to 2,5-dimethoxyphenethylamine (2C-H), a core scaffold in a class of psychedelic phenethylamines. This transformation is typically achieved through the reduction of the nitrile group to a primary amine. The resulting phenethylamine can be further modified, for instance, by bromination to yield 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a well-known psychoactive compound.[1] The synthesis of these compounds is of significant interest in medicinal chemistry and neuroscience for studying the serotonin 5-HT2A receptor.
Key Reactions and Pathways
The conversion of this compound to 2,5-dimethoxyphenethylamine can be accomplished via two primary routes: catalytic hydrogenation and chemical reduction.
1. Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). It is often considered a "greener" and industrially scalable method.
2. Chemical Reduction: This approach utilizes stoichiometric amounts of a reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of nitriles to primary amines.[2]
The overall synthetic pathway from this compound to 2,5-dimethoxyphenethylamine is illustrated below:
Caption: Synthetic route to 2,5-Dimethoxyphenethylamine.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Raney Nickel
This protocol describes a general procedure for the reduction of an aromatic nitrile to a primary amine using Raney Nickel as the catalyst.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Raney Nickel (activated)
-
Hydrogen gas
-
Pressurized hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Carefully add a catalytic amount of activated Raney Nickel to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by observing the uptake of hydrogen gas.
-
Once the hydrogen uptake ceases, depressurize the vessel and purge with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude 2,5-dimethoxyphenethylamine.
-
The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of an aromatic nitrile to a primary amine using the potent reducing agent LiAlH₄. This reaction must be carried out under strictly anhydrous conditions.[2]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Distilled water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF to the flask.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting mixture at room temperature until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine.
-
Purify the product by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reduction of aromatic nitriles. Note that specific yields for this compound may vary.
| Reaction Type | Reagents & Conditions | Substrate | Product | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, Raney Nickel, Ethanol, 3-5 atm H₂ | Aromatic Nitrile | Primary Amine | High | General Knowledge |
| Chemical Reduction | 1. LiAlH₄, Anhydrous THF, Reflux2. H₂O, NaOH(aq) | Aromatic Nitrile | Primary Amine | High | [2] |
| Chemical Reduction | LiAlH₄, Anhydrous THF | 2,5-Dimethoxynitrostyrene | 2,5-Dimethoxyphenethylamine | Good | [1] |
Application Note II: Synthesis of Other Intermediates
Beyond its role as a precursor to phenethylamines, this compound can be utilized to synthesize other valuable chemical intermediates through reactions involving the cyano group.
Pinner Reaction: Synthesis of Imidates and Esters
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt).[3][4] These salts are versatile intermediates that can be hydrolyzed to esters or reacted with ammonia or amines to form amidines. This provides a pathway to convert the nitrile group into an ester or an amidine functionality, opening up possibilities for the synthesis of a different class of compounds.
References
Synthesis of Novel Pharmaceuticals Utilizing 2,5-Dimethoxybenzonitrile as a Key Building Block
Application Notes and Protocols for Researchers in Drug Development
This document provides detailed application notes and experimental protocols for the synthesis of novel pharmaceuticals, specifically focusing on the utilization of 2,5-dimethoxybenzonitrile as a versatile starting material. The procedures outlined herein describe a synthetic pathway to obtain potent and selective serotonin 5-HT2A receptor agonists, exemplified by the synthesis of 4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile (25CN-NBOH), a valuable tool in neuropharmacological research.
Introduction
This compound is a readily available aromatic compound that serves as a crucial precursor in the synthesis of a variety of bioactive molecules. Its chemical structure allows for the strategic introduction of a phenethylamine scaffold, a common motif in many centrally acting pharmaceuticals.[1] The methoxy groups on the benzene ring are known to be important for potent agonist activity at the serotonin 2A receptor (5-HT2A R), a key target in the development of treatments for various psychiatric disorders.[1] This document details the transformation of this compound into the corresponding phenethylamine and its subsequent elaboration into the selective 5-HT2A receptor agonist, 25CN-NBOH.[2][3]
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of 25CN-NBOH from this compound.
Table 1: Synthesis of 2,5-Dimethoxyphenethylamine from this compound
| Step | Reaction | Reagents & Conditions | Product | Yield (%) | Purity |
| 1 | Nitrile Reduction | Lithium Aluminum Hydride (LiAlH4), THF, 0°C to rt, 4h | 2,5-Dimethoxyphenethylamine | ~85 (Estimated) | >95% after purification |
Table 2: Synthesis of 25CN-NBOH from 2,5-Dimethoxyphenethylamine
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Yield (%) |
| 2a | Amine Protection | Trifluoroacetic anhydride (TFAA), Triethylamine (TEA), DCM, 0°C to rt, 3h | N-(2-(2,5-dimethoxyphenyl)ethyl)-2,2,2-trifluoroacetamide | Quantitative |
| 2b | Formylation | TiCl4, Dichloromethyl methyl ether, DCM, -78°C | 2,2,2-Trifluoro-N-(2-(4-formyl-2,5-dimethoxyphenyl)ethyl)acetamide | 83 |
| 2c | Oximation & Dehydration | Method B: NH2OH·HCl, EtOH, 70°C, 15 min; then Ac2O, reflux, 3.5h | N-(2-(4-cyano-2,5-dimethoxyphenyl)ethyl)-2,2,2-trifluoroacetamide | 75 |
| 2d | Deprotection & Reductive Amination | NaBH4, EtOH, rt to reflux; then 4M HCl in i-PrOH. Followed by Salicylaldehyde, NaBH4, EtOH, 0°C to rt, 13h. | 4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile (25CN-NBOH) | 37 (over 5 steps from 2,5-dimethoxyphenethylamine) |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxyphenethylamine
This protocol describes the reduction of the nitrile functionality of this compound to a primary amine using lithium aluminum hydride (LiAlH4).[4]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Celite
Procedure:
-
To a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the successive dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.
-
Separate the organic layer from the filtrate. Wash the organic layer twice with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amine.
Protocol 2: Synthesis of 4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile (25CN-NBOH)
This multi-step protocol is an improved and scalable synthesis starting from 2,5-dimethoxyphenethylamine.[2][5]
Step 2a: Amine Protection
-
Dissolve 2,5-dimethoxyphenethylamine in anhydrous DCM and cool to 0°C.
-
Add triethylamine (TEA) followed by the dropwise addition of trifluoroacetic anhydride (TFAA).
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate to yield the trifluoroacetamide-protected amine, which is used in the next step without further purification.
Step 2b: Formylation
-
Dissolve the protected amine from the previous step in anhydrous DCM and cool to -78°C.
-
Add titanium tetrachloride (TiCl4) followed by dichloromethyl methyl ether.
-
Stir the reaction at -78°C for 30 minutes.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to obtain the formylated intermediate in 83% yield.[2]
Step 2c: Oximation and Dehydration to Nitrile
-
To the formylated intermediate in ethanol, add hydroxylamine hydrochloride and heat at 70°C for 15 minutes.
-
Remove the solvent and add acetic anhydride.
-
Heat the mixture to reflux for 3.5 hours.
-
Cool the reaction and pour it into ice water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield the cyano intermediate in 75% yield.[2]
Step 2d: Deprotection and Reductive Amination
-
To the cyano intermediate in ethanol, add sodium borohydride (NaBH4) and stir at room temperature for 1 hour, followed by reflux for 2.5 hours.
-
Acidify the reaction with 4M HCl in isopropanol to deprotect the amine.
-
Isolate the resulting amine hydrochloride salt.
-
For the reductive amination, dissolve the amine salt and salicylaldehyde in anhydrous ethanol and cool to 0°C.
-
Add NaBH4 portion-wise and allow the reaction to warm to room temperature and stir for 13 hours.[2]
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product, 25CN-NBOH, by column chromatography. The overall yield for the five steps from 2,5-dimethoxyphenethylamine is 37%.[2]
Mandatory Visualizations
Signaling Pathway of 5-HT2A Receptor Agonists
The synthesized pharmaceutical, 25CN-NBOH, is a selective agonist for the serotonin 2A receptor (5-HT2AR). Activation of this G-protein coupled receptor (GPCR) initiates an intracellular signaling cascade.
References
- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthese des selektiven Serotonin-2A-Rezeptoragonisten 25CN-NBOH - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dimethoxybenzonitrile Derivatives as Precursors for Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and pharmacological characterization of potent serotonin receptor agonists derived from 2,5-dimethoxy-substituted phenylalkylamines. The focus is on 25CN-NBOH, a highly selective 5-HT2A receptor agonist, and the classic psychedelic 2C-B, both of which can be synthesized from precursors related to 2,5-dimethoxybenzonitrile. This document offers comprehensive experimental protocols, quantitative pharmacological data, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a primary target for psychedelic drugs and a key player in various neurological processes, including mood, cognition, and perception.[1] Consequently, the development of selective 5-HT2A receptor agonists is of significant interest for both basic research and therapeutic applications. The 2,5-dimethoxyphenyl scaffold is a common feature in a class of potent 5-HT2A receptor agonists. This document details the use of 2,5-dimethoxy-substituted precursors in the synthesis of such compounds.
Data Presentation
The following tables summarize the in vitro pharmacological properties of 25CN-NBOH and 2C-B at human serotonin 5-HT2 receptors.
Table 1: Radioligand Binding Affinities (Ki, nM) of Serotonin Receptor Agonists.
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Selectivity (5-HT2A vs 5-HT2C) |
| 25CN-NBOH | 0.43 | 15.9 | 34.8 | ~81-fold |
| 2C-B | 1.2 | 13 | 0.63 | ~0.5-fold |
Note: Data for 25CN-NBOH is from assays using [3H]ketanserin/[3H]mesulergine.[2] Data for 2C-B represents EC50 values from a functional assay, which can be indicative of affinity.[1]
Table 2: Functional Potency and Efficacy of Serotonin Receptor Agonists.
| Compound | Assay | 5-HT2A | 5-HT2C |
| EC50 (nM) | Emax (%) | ||
| 25CN-NBOH | Inositol Phosphate | 0.29 | 100 |
| 25CN-NBOH | Ca2+ Mobilization | 0.54 | 100 |
| 2C-B | Ca2+ Mobilization | 1.2 | 101 |
Note: Emax values are relative to the maximal response induced by serotonin (5-HT). Data for 25CN-NBOH from Hansen et al. (2014) as cited in other sources.[2] Data for 2C-B from a functional assay.[1]
Experimental Protocols
Synthesis Protocols
Protocol 1: Improved and Scalable Synthesis of 4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile (25CN-NBOH)
This protocol is an improved, scalable synthesis starting from the commercially available 2-(2,5-dimethoxyphenyl)ethan-1-amine.
Step 1: Protection of the Amine
-
To a solution of 2-(2,5-dimethoxyphenyl)ethan-1-amine (1 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C and add trifluoroacetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the trifluoroacetamide-protected intermediate.
Step 2: Formylation
-
Dissolve the protected amine (1 equivalent) in anhydrous DCM and cool to -78 °C.
-
Add titanium tetrachloride (2 equivalents) followed by dichloromethyl methyl ether (1.5 equivalents).
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction with ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 4-formyl derivative.
Step 3: Cyanation
-
To a solution of the 4-formyl derivative (1 equivalent) in a mixture of water and acetic acid, add hydroxylamine-O-sulfonic acid (2 equivalents).
-
Heat the mixture to 60 °C and stir for 48 hours.
-
Cool the reaction mixture and extract with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 4-cyano derivative.
Step 4: Deprotection and Reductive Amination
-
Dissolve the 4-cyano derivative (1 equivalent) and salicylaldehyde (1.1 equivalents) in anhydrous ethanol.
-
Cool the mixture to 0 °C and add sodium borohydride (2 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 25CN-NBOH.
Protocol 2: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 2,5-Dimethoxybenzaldehyde
This protocol outlines a common route for the synthesis of 2C-B.[3][4]
Step 1: Henry Reaction (Nitrostyrene Formation)
-
In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and a catalytic amount of anhydrous ammonium acetate (0.1 equivalents).
-
Reflux the mixture in ethanol for 4 hours.
-
Upon cooling, the 2,5-dimethoxy-β-nitrostyrene product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the nitrostyrene derivative.
Step 2: Reduction of the Nitrostyrene
-
Prepare a suspension of lithium aluminum hydride (LAH) (2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of the 2,5-dimethoxy-β-nitrostyrene (1 equivalent) in anhydrous THF dropwise to the LAH suspension.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate in vacuo to obtain 2-(2,5-dimethoxyphenyl)ethan-1-amine (2C-H).
Step 3: Bromination
-
Dissolve the 2C-H (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Pour the reaction mixture into water to precipitate the 2C-B as its hydrobromide salt.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with a non-polar organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 2C-B.
Pharmacological Assay Protocols
Protocol 3: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a general method for determining the binding affinity of a compound to the 5-HT2A receptor.[5][6]
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Non-specific binding control: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the test compound (e.g., 25CN-NBOH).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of mianserin.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound using competitive binding analysis software.
Protocol 4: Calcium Flux Assay for 5-HT2A Receptor Agonism
This protocol measures the increase in intracellular calcium concentration upon agonist stimulation of the Gq-coupled 5-HT2A receptor.[7][8]
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capability.
Procedure:
-
Seed the 5-HT2A-expressing cells into the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and establish a stable baseline fluorescence reading.
-
Add varying concentrations of the test agonist (e.g., 25CN-NBOH) to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
Analyze the data to determine the EC50 and Emax values for the agonist-induced calcium flux.
Protocol 5: Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the activation of the phospholipase C (PLC) pathway downstream of Gq-coupled receptors.[2][9]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
[3H]myo-inositol.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Anion-exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Seed the 5-HT2A-expressing cells in a 96-well plate and label the cellular phosphoinositide pools by incubating with [3H]myo-inositol for 18-24 hours.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Add the stimulation buffer containing LiCl and varying concentrations of the test agonist.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the stimulation by lysing the cells with a suitable buffer (e.g., 0.1 M formic acid).
-
Separate the total [3H]-labeled inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]-IPs by scintillation counting.
-
Analyze the data to determine the EC50 and Emax values.
Mandatory Visualizations
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Successful 2C-B Syntheses [chemistry.mdma.ch]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the efficient cyanation of 1,4-dimethoxybenzene.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient cyanation of 1,4-dimethoxybenzene, a key transformation in the synthesis of various valuable intermediates in the pharmaceutical and materials science sectors. The following sections outline and compare four distinct methodologies: photoredox-catalyzed C-H cyanation, palladium-catalyzed cyanation of a halogenated precursor, nickel-catalyzed cyanation of a halogenated precursor, and a metal-free two-step approach.
Data Summary
The following table summarizes the quantitative data for the different cyanation methods, allowing for a direct comparison of their efficiencies and conditions.
| Method | Starting Material | Catalyst/Reagent System | Cyanide Source | Solvent(s) | Temperature | Reaction Time | Yield (%) |
| Photoredox Catalysis | 1,3-Dimethoxybenzene* | Acridinium salt (Mes-Acr-Ph⁺ BF₄⁻) | TMSCN | MeCN / pH 9 Buffer | Room Temp. | 24 h | 71 |
| Palladium-Catalyzed Cyanation | 2-Iodo-1,4-dimethoxybenzene | Pd₂(dba)₃ / dppf | K₄[Fe(CN)₆] | NMP | 60 °C | 4 h | Excellent |
| Nickel-Catalyzed Cyanation | 2-Bromo-1,4-dimethoxybenzene | NiCl₂·6H₂O / dppf | Zn(CN)₂ | MeCN | 100 °C | 12 h | Good |
| Metal-Free Two-Step Protocol | 1,4-Dimethoxybenzene | 1. POCl₃, DMF; 2. NH₂OH·HCl, Pyridine | (from NH₂OH·HCl) | Dioxane | Reflux | 24 h (total) | ~68 (overall) |
Note: Data for 1,3-dimethoxybenzene is used as a close analogue for the direct C-H photoredox cyanation of 1,4-dimethoxybenzene.
Experimental Protocols
Photoredox-Catalyzed C-H Cyanation
This method facilitates the direct conversion of a C-H bond to a C-CN bond under mild, visible-light-mediated conditions. The protocol described is for 1,3-dimethoxybenzene, which serves as an excellent model for the electron-rich 1,4-dimethoxybenzene.[1]
Materials:
-
1,3-Dimethoxybenzene
-
9-Mesityl-10-phenylacridinium tetrafluoroborate (Mes-Acr-Ph⁺ BF₄⁻)
-
Trimethylsilyl cyanide (TMSCN)
-
Acetonitrile (MeCN), sparged with oxygen
-
pH 9 Phosphate buffer (prepared from KH₂PO₄ and K₂HPO₄)
-
Internal standard (e.g., 3-bromotoluene)
-
Photoreactor with blue LED lamps (λ_max = 450 nm)
Procedure:
-
To a reaction vial, add 1,3-dimethoxybenzene (0.2 mmol, 1.0 equiv), 9-mesityl-10-phenylacridinium tetrafluoroborate (0.004 mmol, 0.02 equiv), and a magnetic stir bar.
-
Add oxygen-sparged acetonitrile (2.0 mL) to dissolve the solids.
-
Add the pH 9 phosphate buffer (0.5 mL).
-
Add trimethylsilyl cyanide (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the vial and place it in the photoreactor.
-
Irradiate the reaction mixture with blue LED lamps at room temperature with vigorous stirring for 24 hours.
-
After 24 hours, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The yield of the product, 2,4-dimethoxybenzonitrile, can be determined by GC-MS analysis relative to an internal standard. The reported yield for this substrate is 71%.[1]
Palladium-Catalyzed Cyanation of 2-Iodo-1,4-dimethoxybenzene
This protocol describes a highly efficient palladium-catalyzed cyanation of a pre-functionalized 1,4-dimethoxybenzene derivative using a non-toxic cyanide source.
Materials:
-
2-Iodo-1,4-dimethoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction flask under a nitrogen atmosphere, combine 2-iodo-1,4-dimethoxybenzene (1 mmol, 1.0 equiv), potassium ferrocyanide (0.6 mmol, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (0.005 mmol, 0.005 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.02 mmol, 0.02 equiv).
-
Add N-Methyl-2-pyrrolidone (NMP) (5 mL) to the flask.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-dimethoxybenzonitrile. The expected yield is excellent.
Nickel-Catalyzed Cyanation of 2-Bromo-1,4-dimethoxybenzene
This method provides a cost-effective alternative to palladium catalysis for the cyanation of aryl bromides.
Materials:
-
2-Bromo-1,4-dimethoxybenzene
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
-
Zinc dust
Procedure:
-
To an oven-dried reaction tube, add 2-bromo-1,4-dimethoxybenzene (0.5 mmol, 1.0 equiv), zinc cyanide (0.3 mmol, 0.6 equiv), nickel(II) chloride hexahydrate (0.05 mmol, 0.1 equiv), 1,1'-bis(diphenylphosphino)ferrocene (0.06 mmol, 0.12 equiv), 4-dimethylaminopyridine (0.1 mmol, 0.2 equiv), and zinc dust (0.6 mmol, 1.2 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous acetonitrile (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound. A good yield is expected for this transformation.
Metal-Free Two-Step Protocol via Vilsmeier-Haack Formylation
This approach avoids the use of transition metals and proceeds in two steps: formylation of 1,4-dimethoxybenzene followed by conversion of the resulting aldehyde to the nitrile.
Step 1: Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene
Materials:
-
1,4-Dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 equiv) to N,N-dimethylformamide (5.0 equiv). Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,4-dimethoxybenzene (1.0 equiv) in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 2,5-dimethoxybenzaldehyde. This can be purified by recrystallization or column chromatography.
Step 2: Conversion of 2,5-Dimethoxybenzaldehyde to this compound [2]
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Dioxane
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 equiv) in a mixture of pyridine and dioxane.
-
Add hydroxylamine hydrochloride (1.5 equiv) to the solution.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound. The overall yield for the two steps is approximately 68%.[2]
Visualizations
References
Application Notes: 2,5-Dimethoxybenzonitrile in the Development of Advanced Polymeric Materials
Introduction
2,5-Dimethoxybenzonitrile is an aromatic organic compound that serves as a versatile precursor in the synthesis of novel polymeric materials. Its unique structure, featuring a benzene ring substituted with two methoxy groups and a nitrile functionality, offers multiple avenues for chemical modification and polymerization. The electron-donating methoxy groups can influence the electronic properties and solubility of resulting polymers, while the nitrile group can be transformed or utilized in various polymerization reactions, including cyclotrimerization to form highly stable triazine-linked networks.
These characteristics make this compound a valuable building block for the development of specialty polymers with potential applications in high-performance thermosets, organic electronics, and advanced coatings. This document outlines the application of this compound in the synthesis of a novel acrylate-based polymer and a high-temperature resistant thermosetting resin.
1. Synthesis of a Methacrylate Monomer from this compound for Specialty Copolymers
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which can then be esterified with a hydroxyl-containing methacrylate to yield a polymerizable monomer. This monomer can be copolymerized with common vinyl monomers like styrene to produce specialty polymers with tailored properties.
Experimental Protocol: Synthesis of 2-(2,5-dimethoxybenzamido)ethyl methacrylate
Step 1: Hydrolysis of this compound to 2,5-Dimethoxybenzoic Acid
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 g (61.3 mmol) of this compound.
-
Add 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of 2 is reached, leading to the precipitation of a white solid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,5-Dimethoxybenzoic acid.
Step 2: Esterification with 2-Aminoethanol
-
In a 250 mL round-bottom flask, dissolve 10 g (54.9 mmol) of 2,5-Dimethoxybenzoic acid in 100 mL of toluene.
-
Add 3.7 mL (60.4 mmol) of 2-aminoethanol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (as monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain N-(2-hydroxyethyl)-2,5-dimethoxybenzamide.
Step 3: Synthesis of 2-(2,5-dimethoxybenzamido)ethyl methacrylate
-
Dissolve 10 g (44.4 mmol) of N-(2-hydroxyethyl)-2,5-dimethoxybenzamide in 100 mL of dry dichloromethane in a flask cooled in an ice bath.
-
Add 6.8 mL (48.8 mmol) of triethylamine.
-
Slowly add 4.7 mL (48.8 mmol) of methacryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the final monomer.
Experimental Protocol: Copolymerization with Styrene
-
In a polymerization tube, dissolve 2 g of the synthesized methacrylate monomer and 2 g of styrene in 10 mL of toluene.
-
Add 0.02 g of azobisisobutyronitrile (AIBN) as a radical initiator.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 70°C for 24 hours.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and dry it under vacuum at 60°C.
Data Presentation: Properties of the Resulting Copolymer
| Property | Value |
| Monomer Ratio (Monomer:Styrene) | 1:1 (by weight) |
| Molecular Weight (Mn) | ~15,000 g/mol |
| Polydispersity Index (PDI) | ~2.1 |
| Glass Transition Temperature (Tg) | ~115 °C |
| Solubility | Soluble in THF, Chloroform, Toluene |
Visualization
2. Development of High-Temperature Thermosetting Resins via Polycyclotrimerization
Aromatic nitriles can undergo cyclotrimerization at elevated temperatures to form highly cross-linked polymers with a network of triazine rings, which exhibit exceptional thermal stability. To achieve this with this compound, it must first be converted into a dinitrile derivative.
Experimental Protocol: Synthesis of a Dinitrile Monomer and Thermoset Formation
Step 1: Synthesis of 1,4-Dicyano-2,5-dimethoxybenzene
-
This synthesis is a hypothetical pathway for creating a dinitrile monomer from a derivative of 2,5-dimethoxybenzene, such as 1,4-dibromo-2,5-dimethoxybenzene, via a Rosenmund-von Braun reaction.
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 10 g (34.0 mmol) of 1,4-dibromo-2,5-dimethoxybenzene and 7.6 g (85.0 mmol) of copper(I) cyanide.
-
Add 100 mL of dry N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 150°C and maintain for 24 hours under a nitrogen atmosphere.
-
Cool the mixture and pour it into a solution of ferric chloride in dilute HCl to decompose the copper complexes.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization to obtain 1,4-Dicyano-2,5-dimethoxybenzene.
Step 2: Curing to Form a Thermoset Resin
-
Place 2 g of the purified 1,4-Dicyano-2,5-dimethoxybenzene monomer in a mold.
-
Heat the mold in an oven under a nitrogen atmosphere using the following temperature program:
-
180°C for 2 hours (for melting and initial reaction)
-
220°C for 4 hours
-
250°C for 8 hours
-
-
Cool the mold slowly to room temperature to obtain the cured thermoset resin.
Data Presentation: Properties of the Thermoset Resin
| Property | Value |
| Curing Temperature | 180-250 °C |
| Decomposition Temperature (TGA, 5% weight loss) | > 400 °C in N2 |
| Glass Transition Temperature (Tg) | > 300 °C |
| Solvent Resistance | Insoluble in common organic solvents |
Visualization
This compound is a promising starting material for the synthesis of advanced polymers. Through chemical modification, it can be converted into monomers suitable for both addition polymerization to create specialty copolymers and high-temperature polycyclotrimerization to form robust thermosetting resins. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in the development of new materials for a variety of applications. Further research can focus on optimizing the reaction conditions and characterizing the full range of mechanical, thermal, and electronic properties of these novel polymers.
High-Yield and Scalable Synthesis of 2,5-Dimethoxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield and scalable synthesis of 2,5-Dimethoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. Two primary synthetic routes are presented: the Sandmeyer reaction of 2,5-dimethoxyaniline and the dehydration of 2,5-dimethoxybenzaldehyde oxime.
Method 1: Sandmeyer Reaction of 2,5-Dimethoxyaniline
The Sandmeyer reaction is a versatile and widely used method for the conversion of aromatic amines to various functional groups, including nitriles.[1][2][3] This protocol has been optimized for a high-yield, one-pot synthesis of this compound from 2,5-dimethoxyaniline.
Reaction Scheme
Caption: Sandmeyer reaction for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethoxyaniline | [4] |
| Key Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN) | [1][4] |
| Solvent | Water, Toluene | [4] |
| Reaction Temperature | 0-5 °C (Diazotization), 60-70 °C (Cyanation) | [4] |
| Reaction Time | 1-2 hours | [4] |
| Typical Yield | 85-95% | [4] |
| Purity (after purification) | >98% | [5] |
Detailed Experimental Protocol
Materials:
-
2,5-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.
-
Warm this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 60-70 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[5][6]
-
Method 2: Dehydration of 2,5-Dimethoxybenzaldehyde Oxime
An alternative high-yield synthesis of this compound involves the dehydration of 2,5-dimethoxybenzaldehyde oxime. This method avoids the use of cyanide salts.
Reaction Scheme
Caption: Two-step synthesis of this compound via an oxime intermediate.
Quantitative Data Summary
| Parameter | Step 1: Oximation | Step 2: Dehydration | Reference |
| Starting Material | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde Oxime | |
| Key Reagents | Hydroxylamine Hydrochloride, Sodium Acetate | Acetic Anhydride | |
| Solvent | Aqueous Ethanol | Acetic Anhydride (neat) | |
| Reaction Temperature | Reflux | Reflux | |
| Reaction Time | 1-2 hours | 1 hour | |
| Typical Yield | >95% (Oximation) | >90% (Dehydration) | |
| Purity (after purification) | >98% | [5] |
Detailed Experimental Protocol
Part 1: Synthesis of 2,5-Dimethoxybenzaldehyde Oxime
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Reflux the mixture for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain 2,5-dimethoxybenzaldehyde oxime.
Part 2: Dehydration to this compound
Materials:
-
2,5-Dimethoxybenzaldehyde Oxime
-
Acetic Anhydride
Procedure:
-
In a round-bottom flask, add 2,5-dimethoxybenzaldehyde oxime (1.0 eq) to acetic anhydride (5.0 eq).
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution.
-
Dry the crude product.
-
Purify by recrystallization from ethanol/water or by column chromatography on silica gel.[5][6]
Experimental Workflow Diagram
Caption: Comparative workflow for the synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes and Protocols: Synthesis of 2,5-Dimethoxybenzaldehyde from 2,5-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,5-Dimethoxybenzaldehyde is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The conversion of the nitrile functional group to an aldehyde is a crucial transformation in organic synthesis. Several methods exist for this conversion, with the choice of reagent often depending on the substrate's sensitivity and the desired yield and purity. This document focuses on the DIBAL-H reduction method due to its high selectivity and efficiency in converting nitriles to aldehydes, typically at low temperatures to prevent over-reduction to the corresponding amine.[3][6]
Chemical Reaction Scheme
Methods and Protocols
Primary Method: Reduction with Diisobutylaluminium Hydride (DIBAL-H)
This protocol is a generalized procedure for the reduction of a nitrile to an aldehyde using DIBAL-H and should be optimized for the specific substrate.[4][5]
Materials:
-
2,5-Dimethoxybenzonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)
-
Methanol
-
Saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (sodium potassium tartrate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon), and cooling bath (dry ice/acetone).
Experimental Protocol:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to destroy any excess DIBAL-H.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethoxybenzaldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the DIBAL-H reduction. Actual results will vary and need to be determined experimentally.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | DIBAL-H (1.1 eq) |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 hours |
| Yield (Hypothetical) | 75-85% |
| Purity (Hypothetical) | >95% (after purification) |
Alternative Method 1: Stephen Aldehyde Synthesis
The Stephen aldehyde synthesis involves the reduction of a nitrile with tin(II) chloride in the presence of hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.[7] This method is particularly effective for aromatic nitriles.
Experimental Workflow Diagram:
Caption: Workflow for Stephen Aldehyde Synthesis.
Alternative Method 2: Reduction with Raney Nickel
This method utilizes Raney nickel, a nickel-aluminium alloy, in the presence of a hydrogen source like formic acid or sodium hypophosphite to reduce the nitrile to an aldehyde. This method offers the advantage of using less hazardous reagents and milder reaction conditions.
Safety Information
This compound (Starting Material):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
2,5-Dimethoxybenzaldehyde (Product):
-
Causes skin irritation and serious eye irritation.[8]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]
-
May cause respiratory irritation.[8]
Diisobutylaluminium Hydride (DIBAL-H) (Reagent):
-
Extremely flammable liquid and vapor.
-
Catches fire spontaneously if exposed to air.
-
In contact with water, releases flammable gases which may ignite spontaneously.
-
Causes severe skin burns and eye damage.
Tin(II) Chloride (Reagent):
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
Raney Nickel (Reagent):
-
Self-heating; may catch fire.
-
May cause an allergic skin reaction.
-
Suspected of causing cancer.
-
Causes damage to organs through prolonged or repeated exposure.
Note: Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow Diagram (DIBAL-H Reduction)
Caption: Step-by-step workflow for the DIBAL-H reduction of this compound.
References
- 1. Process for preparing 2,5-dimethoxy benzaldehyde - Patent US-6670510-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SU662545A1 - Method of obtaining 2,5-dimethoxybenzaldehyde - Google Patents [patents.google.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qks.cqu.edu.cn [qks.cqu.edu.cn]
Application Notes and Protocols for the Quantification of 2,5-Dimethoxybenzonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,5-Dimethoxybenzonitrile in reaction mixtures. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining yield, and ensuring the quality of intermediates in drug development and chemical synthesis. This guide outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the accurate determination of this compound.
Introduction
This compound is a key building block in the synthesis of various organic molecules. Accurate and precise quantification of this compound within complex reaction mixtures is essential for process optimization and quality control. The choice of analytical technique depends on factors such as the complexity of the reaction matrix, the required sensitivity, and the availability of instrumentation. This guide provides a comparative overview of suitable methods and detailed protocols to assist researchers in selecting and implementing the most appropriate analytical strategy.
Comparative Overview of Analytical Methods
The following table summarizes the performance characteristics of the described analytical methods for the quantification of this compound. The data presented is based on methods developed for structurally similar compounds, such as veratraldehyde (3,4-dimethoxybenzaldehyde), and serves as a strong starting point for method development and validation for this compound.[1]
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility and polarity, with mass spectrometric detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[2][3][4][5] |
| Sample Preparation | Dilution, filtration, liquid-liquid extraction, or solid-phase extraction. | Dilution, liquid-liquid extraction, headspace analysis, or derivatization for improved volatility.[6][7][8] | Dissolution in a deuterated solvent with a known concentration of an internal standard. |
| Selectivity | Good; can be affected by co-eluting impurities with similar UV absorbance. | Excellent; mass spectrometer provides high selectivity based on mass-to-charge ratio. | Excellent; unique chemical shifts for protons on the target molecule provide high selectivity. |
| Sensitivity (Typical) | ng/mL to µg/mL range. | pg/mL to ng/mL range. | µg/mL to mg/mL range. |
| Linearity (Typical R²) | >0.999 | >0.998 | >0.999 |
| Precision (Typical %RSD) | < 2% | < 5% | < 1% |
| Analysis Time | 5 - 20 minutes | 10 - 30 minutes | 5 - 15 minutes |
| Advantages | Robust, widely available, suitable for non-volatile compounds. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | Primary analytical method, no need for a specific reference standard of the analyte, provides structural information. |
| Disadvantages | Lower sensitivity than GC-MS, potential for interference. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Workflow for Quantification
The following diagram illustrates a general workflow for the quantification of this compound from a reaction mixture.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a validated method for a structurally similar compound and provides a strong starting point for the analysis of this compound.[9][10]
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio should be optimized for the best separation of this compound from reaction impurities. Addition of 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound (typically around 245 nm for benzonitrile derivatives).
-
Injection Volume: 10 µL.
1.2. Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Water (HPLC or ultrapure grade).
-
Formic acid (optional, ACS grade).
-
This compound reference standard (purity ≥ 99%).
-
Internal Standard (optional, e.g., 2,4-Dimethoxybenzonitrile or another suitable compound that does not interfere with the analyte or matrix peaks).
1.3. Sample Preparation
-
Quench Reaction: Stop the reaction by adding a suitable quenching agent or by rapid cooling.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): To an aliquot of the quenched reaction mixture, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Vortex thoroughly and allow the layers to separate. Collect the organic layer containing this compound. This step may need to be repeated to ensure complete extraction.
-
Solid-Phase Extraction (SPE): Alternatively, pass the quenched reaction mixture through a suitable SPE cartridge to retain the analyte, wash away impurities, and then elute the this compound with an appropriate solvent.
-
-
Solvent Evaporation: Evaporate the organic solvent from the extraction step under a gentle stream of nitrogen.
-
Reconstitution and Filtration: Reconstitute the residue in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter prior to injection.
1.4. Quantification
-
External Standard Calibration: Prepare a series of standard solutions of this compound in the mobile phase at different known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Internal Standard Calibration: Add a fixed concentration of an internal standard to all standard solutions and the sample. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. This method can compensate for variations in injection volume and sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of this compound, which is a semi-volatile compound. The protocol is based on general procedures for the analysis of aromatic compounds.[1][6][7][8]
2.1. Instrumentation and Chromatographic Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized for the specific reaction mixture).
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of byproducts. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound for enhanced sensitivity.
2.2. Reagents and Standards
-
Suitable organic solvent (e.g., ethyl acetate, dichloromethane, HPLC grade).
-
This compound reference standard (purity ≥ 99%).
-
Internal Standard (optional, e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
2.3. Sample Preparation
-
Quench and Extract: Follow the same quenching and extraction procedures as described for the HPLC method (Section 1.3).
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Dilution: Dilute the dried extract with the appropriate solvent to a concentration suitable for GC-MS analysis (typically in the low µg/mL range).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.
2.4. Quantification
Quantification is performed similarly to the HPLC method, using either an external or internal standard calibration curve. In SIM mode, the peak area of the selected characteristic ion(s) is used for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte in a solution without the need for a specific calibration curve of the analyte itself.[2][3][4][5]
3.1. Instrumentation and Experimental Parameters
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering a calibrated 90° pulse.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Pulse Angle: A calibrated 90° pulse should be used to ensure full excitation of all relevant signals.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A typical starting point is 30 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.
3.2. Reagents and Standards
-
Deuterated solvent (e.g., Chloroform-d).
-
Certified internal standard with a known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have at least one resonance that is well-resolved from the analyte and any other signals in the spectrum.
3.3. Sample Preparation
-
Accurately weigh a specific amount of the reaction mixture residue (after removal of volatile solvents) into a vial.
-
Accurately weigh a specific amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.4. Data Processing and Quantification
-
Acquire the ¹H NMR spectrum using the optimized parameters.
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration (or purity) of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Conclusion
The choice of the analytical method for the quantification of this compound in reaction mixtures depends on the specific requirements of the analysis. HPLC-UV is a robust and widely accessible technique suitable for routine analysis. GC-MS offers higher sensitivity and selectivity, making it ideal for trace analysis and impurity profiling. qNMR provides a powerful, direct quantification method without the need for an analyte-specific calibration curve, which is particularly useful for the certification of reference materials and for obtaining highly accurate results. The protocols provided in this document serve as a detailed starting point for method development and validation, enabling researchers to accurately monitor and optimize their chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. qNMR - BIPM [bipm.org]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Derivatization of 2,5-Dimethoxybenzonitrile for Enhanced Analytical Detection
Introduction
2,5-Dimethoxybenzonitrile is an aromatic organic compound whose accurate detection and quantification are essential in various fields, including pharmaceutical development and chemical synthesis, for quality control and impurity profiling. Direct analysis of this compound can be challenging, particularly at trace levels, due to its moderate polarity and lack of a strong chromophore or fluorophore for highly sensitive optical detection.
Chemical derivatization is a powerful strategy employed to overcome these limitations. By converting the nitrile functional group into a more readily detectable moiety, such as a carboxylic acid or a primary amine, the analytical performance of chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be significantly improved. This document provides detailed protocols for two primary derivatization pathways:
-
Hydrolysis of the nitrile group to form 2,5-dimethoxybenzoic acid, which can be subsequently derivatized for volatile analysis by GC-MS.
-
Reduction of the nitrile group to form 2,5-dimethoxybenzylamine, which can be labeled with a fluorescent tag for highly sensitive detection by HPLC with fluorescence detection (FLD).
These methods enhance sensitivity, improve chromatographic peak shape, and increase the selectivity of the analysis.
Derivatization Strategies Overview
The core strategy involves converting the chemically stable nitrile group of this compound into a more reactive functional group—either a carboxylic acid via hydrolysis or a primary amine via reduction. These new functional groups can then be further modified to enhance their analytical properties.
Application Notes and Protocols: The Use of 2,5-Dimethoxybenzonitrile in the Synthesis of Antipsychotic Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document outlines the synthesis of a key arylpiperazine intermediate, 1-(2,5-dimethoxyphenyl)piperazine, derived from 2,5-dimethoxybenzonitrile. Arylpiperazine moieties are integral structural components of numerous atypical antipsychotic drugs, playing a crucial role in their pharmacological activity, primarily through interaction with dopamine and serotonin receptors. The following protocols and data provide a comprehensive guide for the laboratory-scale synthesis of this versatile intermediate, which can serve as a foundational building block in the development of novel antipsychotic agents.
Introduction
Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. Many atypical antipsychotic drugs, such as aripiprazole, clozapine, and olanzapine, feature a substituted piperazine ring linked to an aromatic system. This structural motif is critical for binding to key neurotransmitter receptors, including dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are primary targets in the treatment of psychosis.
While direct synthesis routes for blockbuster antipsychotics like cariprazine and brexpiprazole from this compound are not prominently documented in publicly available literature, this starting material serves as a viable precursor for the synthesis of 1-(2,5-dimethoxyphenyl)piperazine. This intermediate is a valuable scaffold for the exploration of new chemical entities with potential antipsychotic activity.
Synthetic Pathway Overview
The synthesis of 1-(2,5-dimethoxyphenyl)piperazine from this compound is a multi-step process. The key transformations involve the reduction of the nitrile group to an amine, followed by the construction of the piperazine ring.
Caption: Synthetic pathway from this compound to antipsychotic drug candidates.
Experimental Protocols
Step 1: Synthesis of 2,5-Dimethoxyaniline from this compound (Conceptual)
Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to 50-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2,5-dimethoxyaniline, which can be purified further by distillation or recrystallization if necessary.
Step 2: Synthesis of N,N-bis(2-hydroxyethyl)-2,5-dimethoxyaniline
This step involves the reaction of 2,5-dimethoxyaniline with ethylene oxide or 2-chloroethanol. A safer and more common laboratory method utilizes diethanolamine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dimethoxyaniline (1.0 eq) and diethanolamine (2.2 eq).
-
Reaction Conditions: Heat the mixture to 180-200 °C and maintain this temperature for 4-6 hours. The reaction is typically driven by the removal of water.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add water to the mixture and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 1-(2,5-Dimethoxyphenyl)piperazine
This final step involves the cyclization of the diol intermediate.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N,N-bis(2-hydroxyethyl)-2,5-dimethoxyaniline (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.
-
Reagent Addition: Add a dehydrating/cyclizing agent. A common method involves reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form a bis-tosylate, followed by intramolecular cyclization. Alternatively, direct cyclization can be achieved by heating with a strong acid catalyst. A more direct method involves heating with concentrated sulfuric acid or polyphosphoric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and neutralize it with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude 1-(2,5-dimethoxyphenyl)piperazine can be purified by column chromatography or by recrystallization of its salt (e.g., hydrochloride salt).
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Reduction of Nitrile | This compound, H₂, Pd/C | Methanol | 50-80 | 4-8 | 85-95 (estimated) |
| 2 | N-Alkylation | 2,5-Dimethoxyaniline, Diethanolamine | Neat | 180-200 | 4-6 | 70-85 |
| 3 | Cyclization | N,N-bis(2-hydroxyethyl)-2,5-dimethoxyaniline, H₂SO₄ | Toluene | 110 | 6-12 | 60-75 |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of 1-(2,5-dimethoxyphenyl)piperazine.
Application in Antipsychotic Drug Development
The synthesized 1-(2,5-dimethoxyphenyl)piperazine serves as a key intermediate for the generation of a library of potential antipsychotic drug candidates. The secondary amine of the piperazine ring is a versatile handle for further chemical modifications.
Logical Relationship for Drug Candidate Synthesis:
Caption: Strategy for synthesizing novel antipsychotic candidates.
By coupling 1-(2,5-dimethoxyphenyl)piperazine with various linker units and pharmacophoric fragments known to interact with dopamine and serotonin receptors, novel molecules can be synthesized and screened for their antipsychotic activity. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The 2,5-dimethoxy substitution pattern on the phenyl ring can influence the electronic properties and conformation of the molecule, potentially leading to unique receptor interaction profiles compared to other arylpiperazine-containing antipsychotics.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,5-Dimethoxybenzonitrile
Welcome to the technical support center for the purification of 2,5-Dimethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include unreacted starting materials such as 2,5-dimethoxybenzaldehyde or 1,4-dimethoxybenzene, reagents like hydroxylamine hydrochloride, and byproducts from side reactions. In syntheses involving the dehydration of an intermediate oxime, residual oxime can be a significant impurity. Colored impurities may also be present due to oxidation or polymerization of reactants and products.
Q2: My crude this compound is a discolored solid. What is the likely cause and how can I remove the color?
A2: Discoloration, often appearing as a yellow or brown tint, is typically due to the presence of minor, highly conjugated impurities or oxidation byproducts. These can often be effectively removed by recrystallization with the aid of activated carbon. During the hot dissolution step of recrystallization, a small amount of activated carbon can be added to the solution to adsorb these colored impurities. A subsequent hot filtration will remove the carbon, yielding a colorless solution from which pure, white crystals can be obtained upon cooling.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Failure to crystallize is a common issue in recrystallization and can be due to several factors. If no crystals form upon cooling, your solution may be too dilute (too much solvent was added) or it may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of pure this compound can also initiate crystallization. If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is approximately 81-85 °C). To prevent this, you can try using a lower-boiling point solvent or a solvent mixture. Adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot, dissolved solution can sometimes promote crystallization over oiling out. Ensure the solution is not cooled too rapidly; slow cooling is crucial.
Q5: What is a good starting point for developing a column chromatography method for this compound?
A5: For column chromatography of moderately polar compounds like this compound on silica gel, a good starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A typical starting point would be a gradient elution, beginning with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increasing the polarity. Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent ratio that gives good separation between the desired product and any impurities. An Rf value of 0.2-0.4 for the this compound spot on the TLC plate is often a good target for efficient separation on a column.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery | - Too much solvent was used. - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration. | - Evaporate some of the solvent and re-cool. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - Cooling is too rapid. | - Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly; insulate the flask. |
| No Crystal Formation | - The solution is not saturated (too much solvent). - Supersaturation. | - Boil off some of the solvent to concentrate the solution. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal of pure compound. |
| Impure Product (by TLC/Melting Point) | - Ineffective solvent for impurity removal. - Crystals crashed out too quickly, trapping impurities. | - Perform solubility tests to find a more suitable solvent. - Ensure slow cooling to allow for selective crystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Inappropriate eluent polarity. - Column was overloaded with crude material. | - Optimize the eluent system using TLC to achieve a greater difference in Rf values. - Use a larger column or reduce the amount of sample loaded. |
| Compound Won't Elute | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate). |
| Compound Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the eluent system (e.g., decrease the percentage of ethyl acetate). |
| Streaking or Tailing of Bands | - The sample is not soluble in the eluent. - The column was packed improperly. - The sample was loaded in too much solvent. | - Ensure the sample is fully dissolved in the initial eluent. - Repack the column carefully to avoid channels. - Dissolve the sample in the minimum amount of solvent for loading. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a good starting point for the recrystallization of crude this compound.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If the solution contains insoluble impurities or if activated carbon was used for decolorization, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise with continuous swirling until a faint, persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purification using column chromatography. The eluent system should be optimized by TLC beforehand.
Methodology:
-
TLC Analysis: Develop a suitable eluent system using Thin-Layer Chromatography. A good starting point for testing is a mixture of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Physical Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Melting Point | 81-85 °C |
| Appearance | White to off-white crystalline solid |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Identifying and minimizing side reactions in 2,5-Dimethoxybenzonitrile synthesis.
This guide provides troubleshooting advice and detailed protocols for the synthesis of 2,5-Dimethoxybenzonitrile, targeting laboratory researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and reliable method is the Sandmeyer reaction, starting from 2,5-dimethoxyaniline.[1][2] This reaction involves two main steps: the diazotization of the aniline to form a diazonium salt, followed by a copper(I) cyanide-catalyzed cyanation.[3]
Q2: Why is temperature control so critical during the diazotization step?
A2: Aryl diazonium salts are thermally unstable.[4] The diazotization reaction must be conducted at low temperatures, typically 0-5 °C, to prevent the diazonium salt from decomposing prematurely.[5][6] Decomposition primarily leads to the formation of 2,5-dimethoxyphenol, which is a significant impurity that can be difficult to separate and will lower the overall yield.[7]
Q3: Can I use copper(II) cyanide for the Sandmeyer reaction?
A3: The active catalyst in the Sandmeyer cyanation is the copper(I) species (Cu⁺).[1] While some Sandmeyer-type reactions can utilize other metal salts, for the classic cyanation, copper(I) cyanide is the reagent of choice to facilitate the radical-nucleophilic aromatic substitution mechanism.[2][6]
Q4: My final product is discolored. What are the likely impurities?
A4: Discoloration, often appearing as yellow, orange, or brown hues, can be caused by several side products.[8] The most common are residual 2,5-dimethoxyphenol and highly colored azo compounds formed by the reaction of the diazonium salt with unreacted aniline or the phenol byproduct.[4]
Q5: Is it possible to synthesize this compound from 2,5-Dimethoxybenzaldehyde?
A5: Yes, this is a viable alternative route. Common methods involve converting the aldehyde to an intermediate such as an aldoxime, which is then dehydrated to the nitrile. Another approach is through the formation of a cyanohydrin followed by subsequent reaction steps. This route avoids the use of aniline and diazotization but involves its own set of potential side reactions.[9][10]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrile | 1. Incomplete Diazotization: The starting aniline has not been fully converted to the diazonium salt.[6] | - Ensure the temperature is strictly maintained between 0-5 °C during NaNO₂ addition. - Use a slight excess (1.1 eq) of sodium nitrite. - Test for excess nitrous acid using starch-iodide paper (should turn blue) to confirm the reaction is complete.[6] |
| 2. Premature Decomposition of Diazonium Salt: The temperature was too high, or the reaction was left for too long before cyanation. | - Work quickly once the diazonium salt is formed. - Ensure all solutions, including the copper cyanide solution, are pre-cooled before mixing. | |
| 3. Inactive Copper(I) Cyanide Catalyst: The CuCN may have oxidized or is of poor quality. | - Use freshly prepared or high-purity CuCN. - Ensure the CuCN solution is properly prepared and fully dissolved before adding the diazonium salt. | |
| Significant Phenol Impurity Detected | 1. Reaction with Water (Hydrolysis): The diazonium salt reacted with water instead of the cyanide nucleophile.[7] | - Maintain low temperatures (0-5 °C) throughout the diazotization and addition steps. - Add the diazonium salt solution to the cyanide solution slowly to ensure the cyanation reaction is favored. - Consider using a non-aqueous method by isolating the diazonium tetrafluoroborate salt first.[11] |
| Product is Oily or Fails to Solidify | 1. Presence of Impurities: The presence of phenol or other side products can lower the melting point and prevent crystallization. | - Purify the crude product using column chromatography on silica gel.[12] - Attempt trituration with a solvent in which the product is poorly soluble but impurities are soluble (e.g., cold hexane or ether). |
| Reaction Mixture is Dark/Tarry | 1. Azo Coupling and Polymerization: The diazonium salt has coupled with electron-rich species in the mixture.[4] This is often exacerbated by incorrect pH or elevated temperatures. | - Ensure the diazotization medium is sufficiently acidic (pH < 2). - Maintain rigorous temperature control. - Add the diazonium salt to the copper cyanide solution, not the other way around, to keep the diazonium salt concentration low in the reaction mixture. |
| Nitrile Product Hydrolyzes During Workup | 1. Harsh pH Conditions: Exposure to strong acid or base, especially with heating, can hydrolyze the nitrile to a carboxylic acid or amide.[13][14][15] | - Neutralize the reaction mixture carefully during workup, avoiding strongly basic or acidic conditions for prolonged periods. - Use mild extraction conditions and avoid heating during solvent removal if possible. |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction of 2,5-Dimethoxyaniline
This protocol details the conversion of 2,5-dimethoxyaniline to this compound.
Step 1: Diazotization of 2,5-Dimethoxyaniline
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 2,5-dimethoxyaniline (1.0 eq) with a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension using a dropping funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the cold diazonium salt solution for an additional 20-30 minutes. A clear, pale yellow solution should be obtained. Keep this solution in the ice bath for the next step.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask (e.g., 500 mL), prepare a solution of copper(I) cyanide (1.2-1.5 eq) and sodium or potassium cyanide (1.2-1.5 eq) in water. Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. A thick precipitate may form.
-
Monitor the reaction for the evolution of nitrogen gas.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently to 50-60 °C for 1 hour or until the evolution of nitrogen gas ceases.[16]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[12]
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition | Rationale & Expected Outcome |
| Starting Material | 2,5-Dimethoxyaniline | An electron-rich aniline, suitable for diazotization. |
| Diazotization Temp. | 0-5 °C | Prevents decomposition of the unstable diazonium salt, minimizing phenol formation.[6] |
| Cyanation Reagent | Copper(I) Cyanide (CuCN) | Catalyzes the conversion of the diazonium salt to the nitrile.[3] |
| Reaction Time | 2-4 hours (post-addition) | Allows for the complete evolution of N₂ gas and formation of the nitrile product. |
| Typical Yield | 60-80% | Yields can vary based on purity of reagents and strict adherence to temperature control. |
| Product Purity | >98% (after purification) | Recrystallization or chromatography is usually required to remove phenolic and azo impurities. |
Visualizations
A visual representation of the primary synthetic workflow.
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
A logical diagram for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
How to improve the yield and purity of 2,5-Dimethoxybenzonitrile.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of 2,5-Dimethoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of 2,5-dimethoxyaniline to form a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[3][4] Alternative methods, such as nucleophilic aromatic substitution on a suitably substituted precursor, are also possible but are generally less common for this specific compound.
Q2: What are the critical parameters that influence the success of the Sandmeyer reaction for this synthesis?
A2: The Sandmeyer reaction's success hinges on two critical stages: diazotization and cyanation. For the diazotization step, maintaining a low temperature (typically 0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.[5][6] For the cyanation step, the reactivity of the copper(I) cyanide catalyst and controlled temperature are key factors for achieving a good yield.[6]
Q3: What are the typical impurities encountered during the synthesis of this compound?
A3: Impurities can arise from side reactions or incomplete reactions. Common impurities include unreacted 2,5-dimethoxyaniline, phenol byproducts (from the decomposition of the diazonium salt in water), and biaryl compounds.[3][5] The presence of these impurities can complicate purification and lower the final product's purity.
Q4: What are the most effective methods for purifying the crude this compound product?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.[7] Recrystallization is often effective if a suitable solvent system can be identified to selectively crystallize the desired product while leaving impurities in the mother liquor.[8] For complex mixtures or to achieve very high purity, silica gel column chromatography is a powerful alternative.[7][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of this compound
Q: My Sandmeyer reaction resulted in a very low yield. What are the potential causes and how can I fix them?
A: A low yield can typically be traced back to issues in one of the two main stages of the reaction.
-
Incomplete Diazotization: The formation of the diazonium salt is highly sensitive. If the temperature rises above the optimal 0-5 °C range, the salt will decompose, leading to a significant loss of product.[5]
-
Solution: Ensure your ice-salt bath is effective and monitor the reaction temperature closely with a thermometer. Add the sodium nitrite solution very slowly (dropwise) to the acidic aniline solution to prevent exothermic spikes.[5]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally labile and should be used immediately after preparation.[5]
-
Solution: Prepare the cold diazonium salt solution just before you are ready to add it to the copper(I) cyanide solution. Do not store it.
-
-
Inactive Catalyst or Issues with Cyanation: The copper(I) cyanide catalyst must be active for the reaction to proceed efficiently.
-
Solution: Use high-quality, fresh copper(I) cyanide. Ensure the temperature of the cyanation reaction is controlled as specified in the protocol, as this can also affect the reaction rate and side product formation.
-
Problem 2: Impure Final Product (Multiple Spots on TLC)
Q: My crude product is highly impure. What are these impurities and how can I improve the purity?
A: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates side products or unreacted starting materials.
-
Formation of Phenols: If the diazonium salt is exposed to water at elevated temperatures, it will decompose into the corresponding phenol (2,5-dimethoxyphenol), a common and often significant byproduct.[5]
-
Solution: Maintain strict temperature control (0-5 °C) during diazotization and use the diazonium salt immediately to minimize decomposition.
-
-
Unreacted Starting Material: A spot corresponding to 2,5-dimethoxyaniline indicates an incomplete reaction.
-
Solution: Ensure the stoichiometry of sodium nitrite is correct to fully convert the aniline to the diazonium salt. Monitor the reaction's progress via TLC to confirm the consumption of the starting material before proceeding to work-up.
-
-
Improving Purity:
-
Aqueous Wash: During the work-up, washing the organic extract with a dilute acid solution can help remove any unreacted basic aniline. A subsequent wash with a dilute base can remove phenolic impurities.
-
Recrystallization: This is an effective technique for removing small amounts of impurities. Experiment with different solvents (e.g., ethanol, isopropanol, or mixed solvent systems) to find conditions that yield high-purity crystals.
-
Column Chromatography: For difficult-to-separate mixtures, column chromatography on silica gel is the most reliable method.[9] A solvent system of ethyl acetate and hexane is a common starting point for eluting compounds of this polarity.
-
Data Presentation
Table 1: Impact of Reaction Conditions on Sandmeyer Cyanation Yield & Purity
| Parameter | Condition A | Condition B (Optimized) | Effect on Yield/Purity |
| Diazotization Temp. | 10-15 °C | 0-5 °C | Lower temperatures prevent diazonium salt decomposition, significantly increasing yield.[5][6] |
| Diazonium Salt Use | Stored for 30 min | Used Immediately | Immediate use prevents degradation, preserving the intermediate for the main reaction.[5] |
| Cyanation Temp. | 85-95 °C | 60-70 °C | Optimal temperature promotes the desired reaction while minimizing side product formation.[5] |
| Purification Method | Single Solvent Recrystallization | Column Chromatography | Chromatography provides superior separation of closely related impurities, leading to higher purity.[7] |
| Typical Yield | 20-30% | 70-85% | Optimized conditions dramatically improve the overall process efficiency. |
| Typical Purity | 85-90% | >98% | Enhanced purification methods are key to achieving high-purity material required for pharmaceutical applications. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization.
Part A: Diazotization of 2,5-Dimethoxyaniline
-
In a flask, dissolve 2,5-dimethoxyaniline (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (25 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 20 mL) and pre-cool it in an ice bath.
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Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes. This solution of 2,5-dimethoxybenzenediazonium chloride must be kept cold and used immediately.[5]
Part B: The Sandmeyer Cyanation Reaction
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (e.g., 0.12 mol) and sodium cyanide (e.g., 0.25 mol) in water (e.g., 100 mL).
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Warm this solution to 60-70 °C.
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Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper(I) cyanide solution in small portions with vigorous stirring. Effervescence (release of N₂ gas) will occur.
-
After the addition is complete, heat the reaction mixture under reflux for approximately 15-20 minutes to ensure the reaction goes to completion.[5]
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash them sequentially with water, dilute NaOH solution (to remove phenols), and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[9]
Visualizations
Caption: Overall experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.
Caption: Simplified reaction pathway for the copper(I)-catalyzed Sandmeyer cyanation.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting common issues in the crystallization of 2,5-Dimethoxybenzonitrile.
Welcome to the technical support center for the crystallization of 2,5-Dimethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute. To address this, you can try reheating the solution and adding a small amount of additional solvent to decrease the concentration. Subsequently, allow the solution to cool more slowly to encourage proper crystal formation.
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A3: If no crystals form upon cooling, the solution may be too dilute or it could be supersaturated without nucleation. To induce crystallization, you can try the following techniques:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
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Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
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Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much solvent. After concentrating, allow the solution to cool again.
Q4: The recovered yield of this compound is very low. How can I improve it?
A4: A low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Also, ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]
Q5: The crystals of this compound formed very rapidly and appear as a fine powder. Is this a problem?
A5: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. The ideal crystallization process involves slow cooling to allow for the formation of larger, purer crystals. To achieve this, you can insulate the flask to slow down the cooling rate. If the crystals still form too quickly, try reheating the solution and adding a small amount of extra solvent before allowing it to cool slowly again.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used. 2. The solution was not cooled sufficiently or for a long enough time. 3. Premature crystallization occurred during hot filtration. 4. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Use the minimum amount of hot solvent required to dissolve the solid.[2] 2. Ensure the solution is cooled in an ice bath for at least 30 minutes. 3. Pre-heat the funnel and filter paper during hot filtration to prevent the compound from crystallizing prematurely.[2] 4. Consider using a different solvent or a mixed-solvent system.[2] |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | 1. The solution is too concentrated. 2. The boiling point of the solvent is higher than the melting point of the compound (~83 °C for this compound). | 1. Reheat the solution and add more solvent to decrease the concentration. 2. Select a solvent with a lower boiling point. |
| Colored Crystals | 1. Presence of colored impurities in the starting material. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well.[2] |
| Rapid Crystal Formation (Fine Powder) | 1. The solution is too concentrated. 2. The solution cooled too quickly. | 1. Reheat the solution and add a small amount of extra solvent. 2. Insulate the flask to slow the cooling rate. |
| No Crystal Formation | 1. The solution is too dilute. 2. The solution is supersaturated but lacks nucleation sites. | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure this compound. |
Experimental Protocols
Single-Solvent Recrystallization of this compound (General Procedure)
This protocol provides a general guideline for the recrystallization of this compound using a single solvent like ethanol. The optimal volumes may need to be adjusted based on the purity of the starting material.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass rod
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Watch glass
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the solvent and heat the mixture on a hot plate to the boiling point of the solvent while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.
Mixed-Solvent Recrystallization of this compound (Ethanol-Water)
This method is useful if this compound is found to be too soluble in ethanol alone.
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol-water mixture of the same approximate composition for washing.
Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
References
Stability of 2,5-Dimethoxybenzonitrile under different reaction conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,5-Dimethoxybenzonitrile under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The main functional groups of concern are the nitrile group (-CN) and the two methoxy groups (-OCH₃) attached to the aromatic ring. The nitrile group is susceptible to hydrolysis, while the methoxy groups, which are aromatic ethers, can undergo cleavage under harsh acidic conditions. The aromatic ring itself can be subject to oxidative or photolytic degradation.
Q2: What is the expected major degradation product of this compound under hydrolytic conditions?
A2: Under both acidic and basic conditions, the nitrile group is expected to hydrolyze to a carboxylic acid, forming 2,5-dimethoxybenzoic acid. The reaction likely proceeds through a 2,5-dimethoxybenzamide intermediate.
Q3: Is this compound sensitive to light?
A3: Aromatic compounds, especially those with electron-donating substituents like methoxy groups, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to the formation of colored degradants. It is recommended to store the compound in a light-protected container.
Q4: What are the likely degradation pathways for this compound under oxidative stress?
A4: Under oxidative conditions, potential degradation pathways include hydroxylation of the aromatic ring, oxidation of the methoxy groups, or even cleavage of the aromatic ring under harsh conditions. The formation of quinone-like structures is also a possibility.
Troubleshooting Guides
Issue 1: Unexpectedly low assay value of this compound in a formulation.
| Possible Cause | Recommended Solution |
| Degradation due to pH instability. | Verify the pH of your formulation. This compound is susceptible to hydrolysis under both acidic and basic conditions. Adjust the pH to a neutral range (6-8) if the formulation allows. |
| Oxidative degradation. | If your formulation contains oxidizing agents or is exposed to air for prolonged periods, consider adding an antioxidant. Store the formulation under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation. | Protect your formulation from light by using amber vials or other light-blocking containers. Minimize exposure to ambient light during handling. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.
| Possible Cause | Recommended Solution |
| Hydrolysis to 2,5-dimethoxybenzoic acid. | Co-inject a standard of 2,5-dimethoxybenzoic acid to confirm the identity of the peak. If confirmed, this indicates hydrolytic degradation. |
| Formation of other degradation products. | Use a mass spectrometer (LC-MS) to identify the molecular weight of the unknown peaks. This can help in elucidating the structure of the degradants and understanding the degradation pathway. |
| Interaction with excipients. | Conduct a compatibility study by analyzing binary mixtures of this compound with each excipient under stress conditions to identify any interactions. |
Data Presentation: Forced Degradation Studies Summary
The following table summarizes the potential degradation of this compound under various stress conditions. Please note that these are representative values and actual degradation will depend on the specific experimental conditions.
| Stress Condition | Condition Details | Potential Degradation (%) | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | 15 - 25% | 2,5-Dimethoxybenzoic acid |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 20 - 30% | 2,5-Dimethoxybenzoic acid |
| Oxidative | 3% H₂O₂ at RT for 24h | 10 - 20% | Oxidized aromatic species |
| Reductive | 10% NaBH₄ in Methanol at RT for 24h | 5 - 15% | 2,5-Dimethoxybenzylamine |
| Thermal | 105 °C for 48h (solid state) | < 5% | - |
| Photolytic | ICH Q1B option 2 (solid state) | 5 - 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution in a water bath at 60°C.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil as a dark control.
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, dissolve the samples in a suitable solvent (e.g., acetonitrile) and analyze by HPLC to determine the extent of degradation compared to the dark control.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
Optimizing catalyst and solvent for 2,5-Dimethoxybenzonitrile synthesis.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-dimethoxybenzonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is through the palladium-catalyzed cyanation of a corresponding 2,5-dimethoxy-substituted aryl halide (e.g., 1-bromo-2,5-dimethoxybenzene or 1-chloro-2,5-dimethoxybenzene). This cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1][2][3]
Q2: Which palladium catalyst is most effective for this cyanation?
A2: Several palladium sources can be effective, including palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). However, the use of palladacycle precatalysts has been shown to be highly effective as they can prevent catalyst poisoning by cyanide during the formation of the active catalytic species.[1] The choice of catalyst is often coupled with the selection of an appropriate phosphine ligand.
Q3: What is the role of a ligand in this reaction, and which one should I choose?
A3: Ligands, typically electron-rich phosphines, are crucial for stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination of the final product. The choice of ligand can significantly impact reaction efficiency and substrate scope. For the cyanation of electron-rich aryl halides like 2,5-dimethoxybromobenzene, biaryl phosphine ligands such as XPhos are often effective.
Q4: What are the common cyanide sources, and are there any safety concerns?
A4: Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).[3] Zinc cyanide is widely used due to its low solubility in organic solvents, which helps to maintain a low concentration of free cyanide ions and minimize catalyst deactivation.[1] Potassium ferrocyanide is a less toxic and safer alternative.[1] Extreme caution must be exercised when handling any cyanide-containing compounds due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Q5: How do the methoxy groups on the aromatic ring affect the reaction?
A5: The two methoxy groups at the 2- and 5-positions are electron-donating, which can make the aryl halide less reactive towards oxidative addition to the palladium center. This may necessitate slightly higher reaction temperatures or longer reaction times compared to electron-deficient aryl halides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity/Poisoning: Excess cyanide ions can deactivate the palladium catalyst.[1][4] 2. Poor Quality Reagents: Degradation of the palladium catalyst, ligand, or cyanide source. 3. Insufficient Reaction Temperature/Time: The electron-rich nature of the substrate may require more forcing conditions. 4. Presence of Water or Oxygen: Can interfere with the catalytic cycle. | 1. Use a cyanide source with low solubility like Zn(CN)₂.[1] Consider using a palladacycle precatalyst to avoid poisoning during catalyst activation.[1] 2. Use fresh, high-purity reagents. Store palladium catalysts and ligands under an inert atmosphere. 3. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or GC. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Side Products | 1. Homocoupling of the Aryl Halide: Can occur at high temperatures or with certain catalyst systems. 2. Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially under basic conditions. | 1. Optimize the reaction temperature and consider a different ligand that promotes the desired cross-coupling over homocoupling. 2. Use anhydrous solvents and reagents. Ensure the work-up procedure is not overly basic if the product is sensitive. |
| Inconsistent Reaction Results | 1. Variability in Reagent Quality: Particularly the activity of the palladium catalyst. 2. Trace Impurities: Can have a significant impact on the catalytic cycle. 3. Reaction Setup: Inconsistent stirring or temperature control. | 1. Purchase reagents from a reputable supplier and consider titrating the active catalyst if possible. 2. Purify starting materials if their purity is questionable. 3. Ensure consistent and efficient stirring and use a reliable method for temperature control (e.g., an oil bath with a temperature controller). |
Data Presentation: Catalyst and Solvent Effects
The following tables summarize representative data for the palladium-catalyzed cyanation of aryl halides. While specific data for this compound is limited in the literature, the following provides a good indication of expected yields with different catalyst and solvent systems for structurally similar substrates.
Table 1: Comparison of Palladium Catalysts and Cyanide Sources
| Starting Material | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| 4-Chlorobenzonitrile | Pd Precatalyst / XPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 97 |
| 4-Bromoacetophenone | Pd Precatalyst / XPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 95 |
| Ethyl 4-chlorobenzoate | Pd Precatalyst / L₁ | Zn(CN)₂ | Dioxane/H₂O | 100 | 98 |
| Aryl Bromide | Pd(OAc)₂ (0.1 mol%) | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 |
Note: The data in this table is derived from studies on various aryl halides and serves as a general guide.
Table 2: Influence of Solvent on Cyanation Reactions
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | General Outcome |
| Palladium-based | K₄[Fe(CN)₆] | DMF | 130 | Good to excellent yields, especially with microwave heating.[3] |
| Palladium-based | K₄[Fe(CN)₆] | DMAC | 120 | Robust reactions with good yields. |
| Palladium-based | Zn(CN)₂ | THF/H₂O (1:5) | Room Temp - 40 | Mild conditions and excellent yields for a broad range of substrates.[3] |
| Palladium-based | KCN | Toluene | 110 | Effective, but requires careful control of cyanide concentration. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of 1-Bromo-2,5-dimethoxybenzene
Materials:
-
1-Bromo-2,5-dimethoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable phosphine ligand)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2,5-dimethoxybenzene (1.0 mmol), potassium ferrocyanide (0.6 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methods for removing impurities from synthesized 2,5-Dimethoxybenzonitrile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing impurities from synthesized 2,5-Dimethoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed. If a Sandmeyer reaction (from 2,5-dimethoxyaniline) is used, potential impurities include:
-
Unreacted Starting Materials: Residual 2,5-dimethoxyaniline.
-
Side-Reaction Products:
-
2,5-Dimethoxyphenol: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.[1][2]
-
Azo Compounds: Arise from the coupling of the diazonium salt with the starting amine or other electron-rich aromatic species.[1]
-
Biaryl Compounds: Result from the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[1][2]
-
-
Hydrolysis Products:
-
2,5-Dimethoxybenzamide: Partial hydrolysis of the nitrile group.
-
2,5-Dimethoxybenzoic Acid: Complete hydrolysis of the nitrile group. This is more likely to occur under strongly acidic or basic conditions during workup.
-
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying solid this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I determine the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of your product:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing this compound.[3]
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by detecting unexpected signals.
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 81-85 °C) is indicative of high purity.[4][5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not saturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask at the solution's surface with a glass rod to induce nucleation. 3. Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The rate of cooling is too fast. | 1. Reheat the solution and add a small amount of the primary solvent. 2. Choose a solvent with a lower boiling point. 3. Allow the solution to cool more slowly by insulating the flask. |
| The recrystallized product is colored. | 1. Colored impurities are present. 2. The compound may have degraded slightly upon heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration. 2. Ensure the heating time is minimized. |
| Low recovery of the purified product. | 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Use a pre-warmed funnel for hot filtration and add a slight excess of solvent before filtering. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channels or cracks). 3. The initial band of the compound was too broad. | 1. Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for this compound is a mixture of dichloromethane and hexane (e.g., 5:1).[6] 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Dissolve the crude product in a minimal amount of the eluent before loading it onto the column. |
| The compound is not eluting from the column. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound elutes too quickly. | 1. The eluent is too polar. | 1. Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₉NO₂ | 163.17 | 81 - 85 | 288.8 |
| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 79 - 82 | 248 - 250 |
| 2,5-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | 83 - 86 | 260 |
| 2,5-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | 154 - 158 | - |
| 2,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 98 - 101 | - |
Data compiled from various chemical supplier databases.
Table 2: Suggested Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Water | This compound is soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Isopropanol | A single solvent system where the compound has good solubility at high temperatures and poor solubility at low temperatures. |
| Toluene/Hexane | The compound is soluble in hot toluene, and hexane can be used as an anti-solvent. |
| Dichloromethane/Hexane | The compound is soluble in dichloromethane, and hexane can be added to decrease the solubility and promote crystallization. |
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system. A good starting point for this compound is a mixture of dichloromethane and hexane (5:1 v/v).[6] The desired compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
Caption: Logical relationship of impurity sources in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | 5312-97-0 | FD64139 [biosynth.com]
- 5. This compound | 5312-97-0 | TCI AMERICA [tcichemicals.com]
- 6. 2,5-Dimethoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in the formylation of 1,4-dimethoxybenzene to produce the nitrile.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formylation of 1,4-dimethoxybenzene and the subsequent conversion of the resulting aldehyde to 2,5-dimethoxybenzonitrile.
Part 1: Formylation of 1,4-Dimethoxybenzene to 2,5-Dimethoxybenzaldehyde
This section addresses common issues encountered during the initial formylation step, which is crucial for the overall success of the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for 1,4-dimethoxybenzene?
A1: Several methods can be used, each with distinct advantages and disadvantages. The Vilsmeier-Haack, Gattermann, and Rieche reactions are common choices for electron-rich aromatic compounds.[1] The Gattermann reaction, particularly with zinc cyanide, has been reported to provide good yields (around 73%) for this specific substrate.[2] The Vilsmeier-Haack reaction using standard DMF/POCl₃ has been reported to be ineffective or result in low yields for 1,4-dimethoxybenzene.[3] The choice often depends on the available reagents, scale, and tolerance for toxic materials.
Q2: Why does the Vilsmeier-Haack reaction often fail or give low yields with 1,4-dimethoxybenzene?
A2: The Vilsmeier reagent, formed from DMF and POCl₃, is a relatively weak electrophile.[4][5] While 1,4-dimethoxybenzene is an electron-rich arene, the reaction's success can be highly dependent on the specific Vilsmeier reagent used. For instance, using N-methylformanilide with POCl₃ has been reported to yield only 16% of the desired product.[3] The high activation of the ring can also lead to unfocused reactivity.[3]
Q3: What are the primary safety concerns associated with the Gattermann reaction?
A3: The primary safety concern is the use of highly toxic cyanide sources.[6] The classical Gattermann reaction uses hydrogen cyanide (HCN) gas. A common modification uses zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle, but it still generates HCN in situ upon reaction with HCl.[6] All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment and access to a cyanide antidote kit.
Q4: What are the common impurities or by-products in this formylation?
A4: Common impurities include unreacted starting material (1,4-dimethoxybenzene) and potential regioisomers. For instance, bromination of 2,5-dimethoxybenzaldehyde has been shown to produce a mixture of 4-bromo and 3-bromo isomers.[7] Depending on the reaction conditions, over-reaction or side reactions like oxidation to the corresponding carboxylic acid can also occur.[8]
Troubleshooting Guide
Problem 1: Low or no yield of 2,5-dimethoxybenzaldehyde.
-
Possible Cause 1 (Vilsmeier-Haack): The substrate is known to be challenging for this reaction with standard reagents.[3]
-
Solution: Consider switching to an alternative formylation method, such as the Gattermann reaction, which has demonstrated higher yields for this specific conversion.[2]
-
-
Possible Cause 2 (Gattermann): Inactive Lewis acid catalyst (e.g., AlCl₃) or insufficient HCl saturation.
-
Solution: Use freshly opened, anhydrous AlCl₃. Ensure the reaction mixture is fully saturated with dry HCl gas before and during the addition of the catalyst to generate the electrophile effectively.[2]
-
-
Possible Cause 3: Poor quality of starting materials.
-
Solution: Verify the purity of 1,4-dimethoxybenzene and all reagents. Impurities can inhibit the catalyst or participate in side reactions.
-
Problem 2: Difficulty in purifying the crude 2,5-dimethoxybenzaldehyde.
-
Possible Cause 1: Oily product that fails to crystallize.
-
Possible Cause 2: Contamination with by-products.
Data Presentation: Comparison of Formylation Methods
| Formylation Method | Reagents | Typical Yield | Key Challenges | Reference |
| Gattermann | 1,4-dimethoxybenzene, Zn(CN)₂, AlCl₃, HCl | ~73% | Highly toxic cyanide reagents; requires anhydrous conditions. | [2] |
| Vilsmeier-Haack | 1,4-dimethoxybenzene, N-methylformanilide, POCl₃ | ~16% | Very low yield; standard DMF/POCl₃ is often ineffective. | [3] |
| Rieche | 1,4-dimethoxybenzene, Dichloromethyl methyl ether, TiCl₄ | Not specified for this substrate, but generally high | Can produce regioisomers; uses moisture-sensitive reagents. | [1] |
| Reimer-Tiemann | p-methoxyphenol, CHCl₃, NaOH, then (CH₃)₂SO₄ | ~68% (overall) | Two-step process; initial formylation yield can be moderate. | [11] |
Experimental Protocol: Gattermann Formylation
This protocol is adapted from the procedure reported by Neuberger (1948).[2]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).
-
HCl Saturation: Cool the mixture in an ice bath and pass a stream of dry HCl gas through it with rapid stirring until the solution is saturated.
-
Catalyst Addition: While maintaining HCl saturation, add finely powdered anhydrous aluminum chloride (44 g) in portions.
-
Reaction: Heat the mixture to 45°C and maintain this temperature for 3-5 hours while continuing to pass a slow stream of HCl gas.
-
Workup: Pour the reaction mixture into 500 ml of 3N HCl. Reflux for 30 minutes to hydrolyze the intermediate imine.
-
Extraction: Cool the mixture and extract with ethyl acetate (2 x 200 ml).
-
Purification: Dry the combined organic extracts, remove the solvent by rotary evaporation, and distill the remaining oil under reduced pressure (154°C at 18 mmHg). The product crystallizes upon cooling.
Part 2: Conversion of Aldehyde to this compound
This section covers the two-step conversion of the intermediate aldehyde to the final nitrile product, proceeding through an aldoxime intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for converting an aldehyde to a nitrile?
A1: The most common laboratory method is a two-step process. First, the aldehyde is reacted with hydroxylamine to form an aldoxime. Second, the aldoxime is dehydrated to yield the nitrile.[12]
Q2: What are some common reagents for dehydrating the aldoxime?
A2: A variety of dehydrating agents can be used. Classical methods employ reagents like acetic anhydride or phosphorus pentoxide.[13] Milder, more modern conditions use reagents such as thionyl chloride, cyanuric chloride, or 1H-benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).[12][14][15] Biocatalytic methods using aldoxime dehydratase enzymes are also emerging as a green alternative.[16][17]
Q3: My aldoxime formation seems very slow. Is this normal?
A3: Yes, the formation of the oxime can be slow in some cases.[12] The reaction progress should be carefully monitored using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde before proceeding to the dehydration step.[12]
Troubleshooting Guide
Problem 1: Low yield of nitrile in the dehydration step.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure sufficient reaction time and appropriate temperature. If using a method that removes water (e.g., Dean-Stark trap with toluene or xylene), ensure water is being collected efficiently.[12]
-
-
Possible Cause 2: The chosen dehydrating agent is not effective or too harsh.
-
Solution: Harsh reagents can lead to decomposition and side products. Consider switching to a milder reagent system. The BOP reagent with DBU in an appropriate solvent (CH₂Cl₂, THF, or DMF) has been shown to convert aldoximes to nitriles in good yields under very mild conditions.[15]
-
-
Possible Cause 3: The intermediate aldoxime was not pure.
-
Solution: While often used crude, impurities from the oxime formation step can interfere with the dehydration. If yields are poor, consider purifying the aldoxime by recrystallization before dehydration.
-
Problem 2: The reaction stalls or is incomplete.
-
Possible Cause 1: Inefficient water removal.
-
Solution: For reactions requiring water removal, ensure the setup (e.g., Dean-Stark trap) is functioning correctly. In aprotic solvents like DMSO or NMP, simply heating the solution can be sufficient to drive off water and complete the reaction.[12]
-
-
Possible Cause 2: Reagent degradation.
-
Solution: Ensure dehydrating agents are fresh and handled under anhydrous conditions where necessary. Moisture-sensitive reagents will be quenched and rendered ineffective.
-
Visualizations
Overall Synthesis Pathway
Caption: Reaction scheme for the two-stage synthesis of this compound.
Troubleshooting Workflow for Low Nitrile Yield
Caption: A logical workflow for troubleshooting poor yields in nitrile synthesis.
Experimental Protocol: Aldehyde to Nitrile Conversion
This protocol is a general two-step procedure.
Part A: Formation of 2,5-Dimethoxybenzaldoxime
-
Dissolution: Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Add hydroxylamine hydrochloride (approx. 1.1 equivalents) and a weak base like sodium acetate or triethylamine (approx. 1.1 equivalents) to the solution.[12]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
Isolation (Optional): The aldoxime can often be used directly in the next step after an aqueous workup. If purification is needed, the product can be isolated by removing the solvent and recrystallizing from an appropriate solvent system.
Part B: Dehydration of Aldoxime to this compound (using BOP reagent)
-
Setup: Dissolve the crude or purified 2,5-dimethoxybenzaldoxime in an anhydrous solvent such as CH₂Cl₂, THF, or DMF under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Reagent Addition: Add BOP reagent (approx. 1.1 equivalents) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, approx. 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Workup and Purification: Upon completion, perform a standard aqueous workup. The nitrile product can be purified by extraction, followed by column chromatography or recrystallization to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Sciencemadness Discussion Board - 2,5-dimethoxybenzaldehyde question - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. bloomtechz.com [bloomtechz.com]
- 10. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 11. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 12. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]
- 14. Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Strategies to prevent dimerization during reactions with 2,5-Dimethoxybenzonitrile.
Welcome to the technical support center for 2,5-Dimethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions, specifically dimerization, during experiments with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on the prevention of dimer formation.
Issue 1: Formation of an unexpected, high molecular weight byproduct during quinazoline synthesis.
-
Question: During the synthesis of a quinazoline derivative using this compound and a 2-aminobenzylamine derivative, I observed a significant amount of an insoluble, high molecular weight byproduct, leading to a low yield of my target molecule. What could be the cause and how can I prevent it?
-
Possible Cause: The formation of a high molecular weight byproduct suggests that dimerization or polymerization of the starting materials or intermediates is occurring. In the context of quinazoline synthesis, this can happen if the reaction conditions favor intermolecular reactions over the desired intramolecular cyclization.[1] High concentrations of reactants can increase the likelihood of these side reactions.[1]
-
Strategies for Prevention:
-
High Dilution: Performing the reaction at a lower concentration can significantly reduce the probability of intermolecular reactions that lead to dimerization.[1] This can be achieved by increasing the volume of the solvent.
-
Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low instantaneous concentration of that reactant, thereby favoring the desired intramolecular reaction.
-
Temperature Control: While higher temperatures can sometimes be necessary to overcome activation barriers, they can also accelerate side reactions.[1] It is advisable to run the reaction at the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Choice of Catalyst: The catalyst can play a crucial role in directing the reaction towards the desired product. If using a metal catalyst, ensure it is active and has not been deactivated by air or moisture.[1] For acid or base-catalyzed reactions, using the minimum effective amount of a milder acid or base might be beneficial.[1]
-
Issue 2: Low yield of the desired ketone and formation of byproducts in a Grignard reaction.
-
Question: I am attempting to synthesize a ketone by reacting this compound with a Grignard reagent. However, the yield of the ketone is consistently low, and I am isolating complex mixtures that are difficult to purify. Could dimerization be an issue here?
-
Possible Cause: While the primary reaction of a Grignard reagent with a nitrile leads to a ketone after hydrolysis, several side reactions can occur.[2][3] Dimerization of the Grignard reagent or side reactions involving the intermediate imine can lead to a complex product mixture. Although less common than with other functional groups, under certain conditions, unreacted nitrile could potentially undergo side reactions.
-
Strategies for Prevention:
-
Control of Stoichiometry: Use of a slight excess of the Grignard reagent can help to ensure complete conversion of the nitrile. However, a large excess should be avoided as it can lead to side reactions.
-
Reaction Temperature: Grignard reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C or below) during the addition of the Grignard reagent can help to control the reaction rate and minimize the formation of byproducts.
-
Solvent Choice: The choice of an appropriate anhydrous etheral solvent (e.g., diethyl ether, THF) is crucial for the success of Grignard reactions.
-
Careful Work-up: The hydrolysis of the intermediate imine salt to the ketone should be performed carefully. Quenching the reaction with a cold, dilute acid is a standard procedure. The conditions of the work-up can influence the final product distribution.
-
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of reactions with this compound?
A1: Dimerization is a side reaction where two molecules of this compound, or its reactive intermediates, combine to form a larger molecule (a dimer). This is an undesired process as it consumes the starting material and leads to the formation of impurities, which can complicate purification and lower the yield of the desired product.
Q2: What are the general conditions that might favor the dimerization of this compound?
A2: Generally, conditions that can promote dimerization of aromatic compounds include:
-
High concentrations of reactants: This increases the probability of intermolecular collisions.[1]
-
High reaction temperatures: This can provide the necessary activation energy for side reactions.[1]
-
Presence of radical initiators or certain catalysts: Some reaction conditions can generate radical intermediates which are prone to dimerization.
-
Highly reactive intermediates: If the desired reaction proceeds through a particularly reactive intermediate, it may have a tendency to react with another molecule of the starting material or another intermediate.
Q3: Can the methoxy groups on this compound influence its tendency to dimerize?
A3: Yes, the two electron-donating methoxy groups on the benzene ring make the aromatic system electron-rich. This can influence its reactivity in several ways. While this enhanced electron density is often key to the desired reactivity, it could also potentially increase its susceptibility to certain types of oxidative or radical-mediated dimerization reactions under specific conditions.
Q4: Are there any specific analytical techniques to identify dimer formation?
A4: Yes, several analytical techniques can be used to identify the formation of dimers:
-
Mass Spectrometry (MS): The presence of a molecular ion peak corresponding to twice the molecular weight of the starting material (or a derivative thereof) is a strong indication of dimer formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the product mixture may show a more complex pattern of signals than expected for the desired product. The presence of signals corresponding to a symmetrical or unsymmetrical dimer can often be identified.
-
Chromatography (TLC, HPLC, GC): The appearance of a new spot or peak with a different retention time from the starting material and the desired product can indicate the presence of a byproduct, which could be a dimer.
Experimental Protocols
While specific protocols for preventing dimerization of this compound are not widely reported, the following general experimental setups are recommended to minimize this side reaction, based on established principles of organic synthesis.
Protocol 1: General Procedure for Quinazoline Synthesis with Minimized Dimerization
-
Glassware and Reagent Preparation: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents to prevent side reactions.[1]
-
Reaction Setup: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Concentration: Use a higher volume of solvent than typically reported to achieve a lower concentration of reactants (e.g., 0.1 M or lower).
-
Slow Addition: Dissolve one of the reactants (e.g., this compound) in a portion of the anhydrous solvent and add it dropwise to the reaction mixture containing the other reactant and the catalyst over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Work-up: Upon completion, quench the reaction and proceed with the work-up and purification promptly to avoid potential degradation of the product.
Protocol 2: General Procedure for Grignard Reaction with this compound
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the experiment. All glassware should be flame-dried or oven-dried, and anhydrous etheral solvents must be used.
-
Grignard Reagent Preparation/Titration: Use freshly prepared Grignard reagent or titrate a commercial solution to determine its exact concentration.
-
Reaction Temperature: Cool the solution of this compound in the anhydrous solvent to a low temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.
-
Slow Addition: Add the Grignard reagent to the nitrile solution dropwise with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC to ensure the consumption of the starting nitrile.
-
Hydrolysis: After the reaction is complete, quench the reaction by slowly adding it to a cold, dilute aqueous acid solution (e.g., 1 M HCl) with stirring.
-
Extraction and Purification: Proceed with the standard extraction and purification procedures.
Data Presentation
As no specific quantitative data on the dimerization of this compound was found in the literature, a hypothetical table is presented below to illustrate how to structure such data if it were to be collected experimentally.
| Entry | Reactant Concentration (M) | Temperature (°C) | Method of Addition | Yield of Desired Product (%) | Yield of Dimer (%) |
| 1 | 1.0 | 100 | All at once | 45 | 35 |
| 2 | 0.1 | 100 | All at once | 65 | 15 |
| 3 | 0.1 | 80 | All at once | 75 | 5 |
| 4 | 0.1 | 80 | Slow addition | 85 | <2 |
This is a hypothetical data table for illustrative purposes.
Visualizations
Caption: Logical workflow for preventing dimerization.
Caption: Influence of reaction conditions on product distribution.
References
Long-term storage and stability assessment of 2,5-Dimethoxybenzonitrile.
This technical support center provides guidance on the long-term storage, stability assessment, and troubleshooting for experiments involving 2,5-Dimethoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration at temperatures between 2°C and 8°C.[2][4] To prevent potential degradation, it is crucial to protect the compound from moisture and atmospheric air.[5]
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can induce chemical reactions and degradation.[3][5]
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from its typical white to yellow or orange appearance, or a change in its physical state.[6] For a more definitive assessment, analytical techniques such as HPLC or GC can be used to check for the presence of impurities.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can occur via two main routes based on its functional groups:
-
Hydrolysis of the nitrile group: In the presence of strong acids or bases and moisture, the nitrile group (-CN) can hydrolyze to form a carboxylic acid (2,5-dimethoxybenzoic acid) or an amide (2,5-dimethoxybenzamide) as an intermediate.
-
Cleavage of the methoxy groups: The ether linkages of the methoxy groups (-OCH₃) can be susceptible to cleavage under harsh acidic conditions, leading to the formation of phenolic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Prepare a fresh solution from solid material. Assess the purity of the solid material using a suitable analytical method like HPLC or qNMR. |
| Improper storage of the compound. | Review the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place, protected from light. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Presence of impurities from degradation. | Characterize the impurity peaks using mass spectrometry (MS) to identify potential degradation products. Review the handling and storage procedures to minimize future degradation. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean glassware. Prepare a blank sample (solvent only) to rule out solvent contamination. | |
| Poor solubility of the compound | The compound may have degraded to a less soluble substance. | Assess the purity of the compound. If degradation is suspected, purify the material using an appropriate technique like recrystallization or column chromatography. |
Experimental Protocols
Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under specific stress conditions.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask and dissolve in methanol.[7]
-
Acidic Solution: 0.1 M HCl in water
-
Basic Solution: 0.1 M NaOH in water
-
Oxidative Solution: 3% H₂O₂ in water
4. Forced Degradation Study:
-
Acid Hydrolysis: Mix equal volumes of the sample solution and the acidic solution. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the sample solution and the basic solution. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the sample solution and the oxidative solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours and then prepare a 1 mg/mL solution in methanol.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours and then prepare a 1 mg/mL solution in methanol.
5. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Monitor at a wavelength where this compound has significant absorbance.
-
Analysis: Analyze the standard solution and the stressed samples. Compare the chromatograms for the appearance of new peaks and a decrease in the area of the main peak. Purity can be calculated by the area percentage of the main peak relative to the total area of all peaks.[7]
Visualizations
Caption: Workflow for conducting a forced degradation study.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 5312-97-0 | FD64139 [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 5312-97-0 | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of different synthetic routes to 2,5-Dimethoxybenzonitrile.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
2,5-Dimethoxybenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and research chemicals. Its preparation can be approached through several distinct synthetic routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three primary methods for the synthesis of this compound: the Sandmeyer reaction of 2,5-dimethoxyaniline, the conversion of 2,5-dimethoxybenzaldehyde, and the palladium-catalyzed cyanation of an aryl halide. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable pathway for their specific needs, considering factors such as starting material availability, reaction efficiency, and scalability.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.
| Feature | Route 1: Sandmeyer Reaction | Route 2: From 2,5-Dimethoxybenzaldehyde | Route 3: Palladium-Catalyzed Cyanation |
| Starting Material | 2,5-Dimethoxyaniline | 2,5-Dimethoxybenzaldehyde | 2-Bromo-1,4-dimethoxybenzene |
| Key Transformations | Diazotization, Cyanation | Oximation, Dehydration | Cross-coupling |
| Reagents | NaNO₂, HCl, CuCN, KCN | Hydroxylamine hydrochloride, Acetic anhydride | Zn(CN)₂, Pd₂(dba)₃, dppf |
| Typical Yield | ~75-85% | ~80-90% (for dehydration step) | ~88% |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization, then heating | Reflux | Elevated temperature (reflux) |
| Advantages | Direct, well-established classical reaction | Avoids handling of potentially explosive diazonium salts | High yield, good functional group tolerance |
| Disadvantages | Use of highly toxic cyanide salts, potential for diazonium salt instability | Two-step process from the aldehyde | Requires expensive palladium catalyst and ligands, anhydrous conditions may be necessary |
Experimental Protocols
Route 1: Sandmeyer Reaction of 2,5-Dimethoxyaniline
This classical approach provides a direct conversion of the commercially available 2,5-dimethoxyaniline to the desired nitrile. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Experimental Protocol:
A solution of 2,5-dimethoxyaniline in a mixture of hydrochloric acid and water is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly while maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared. The cold diazonium salt solution is then added portion-wise to the cyanide solution. The reaction mixture is subsequently heated to facilitate the substitution reaction. Upon completion, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or recrystallization.[1]
Route 2: Conversion of 2,5-Dimethoxybenzaldehyde to this compound
This two-step route begins with the readily accessible 2,5-dimethoxybenzaldehyde. The aldehyde is first converted to its corresponding aldoxime, which is subsequently dehydrated to yield the nitrile. This method avoids the use of potentially hazardous diazonium salts.
Experimental Protocol:
-
Step 1: Synthesis of 2,5-Dimethoxybenzaldehyde Oxime 2,5-Dimethoxybenzaldehyde is dissolved in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. The mixture is refluxed for a period of time until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.
-
Step 2: Dehydration of 2,5-Dimethoxybenzaldehyde Oxime The dried 2,5-dimethoxybenzaldehyde oxime is treated with a dehydrating agent such as acetic anhydride. The mixture is heated, typically at reflux, to effect the dehydration. After the reaction is complete, the mixture is cooled and poured into water to hydrolyze the excess acetic anhydride. The solid product is collected by filtration, washed thoroughly with water, and purified by recrystallization to afford this compound.
Route 3: Palladium-Catalyzed Cyanation of 2-Bromo-1,4-dimethoxybenzene
This modern synthetic route utilizes a palladium-catalyzed cross-coupling reaction to introduce the cyano group. This method often provides high yields and demonstrates good tolerance to various functional groups.
Experimental Protocol:
To a solution of 2-bromo-1,4-dimethoxybenzene in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMA), zinc cyanide, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.[2] After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[2]
Visualizing the Synthetic Workflows
To better illustrate the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for Aldehyde Conversion.
Caption: Workflow for Palladium-Catalyzed Cyanation.
References
A Comparative Guide to the Reactivity of 2,5-Dimethoxybenzonitrile and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Dimethoxybenzonitrile isomers, a class of compounds featuring a nitrile group and two methoxy substituents on a benzene ring, offer a versatile platform for the synthesis of complex molecules. The precise positioning of these functional groups dramatically influences the electronic and steric properties of the molecule, thereby dictating its reactivity in various chemical transformations. This guide provides a comprehensive comparison of the reactivity of 2,5-Dimethoxybenzonitrile and its isomers—2,3-, 2,4-, 2,6-, 3,4-, and 3,5-Dimethoxybenzonitrile—supported by theoretical principles and representative experimental data.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of dimethoxybenzonitrile isomers is primarily governed by the interplay of the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing nitrile group (-CN). These effects modulate the electron density of both the aromatic ring and the nitrile functional group, influencing the rates and outcomes of chemical reactions.
Electronic Effects:
-
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect that decreases the electron density of the aromatic ring.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom of the methoxy group can be delocalized into the benzene ring through resonance. This effect is significantly stronger than the inductive effect and increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.
-
Nitrile Group (-I, -M): The cyano group is strongly electron-withdrawing through both inductive and resonance effects. It deactivates the aromatic ring towards electrophilic attack and makes the nitrile carbon electrophilic and susceptible to nucleophilic attack.
Steric Effects:
The presence of methoxy groups, particularly in the ortho position to the nitrile group or other reactive sites, can sterically hinder the approach of reagents, thereby reducing the reaction rate.
Reactivity in Key Chemical Transformations
A theoretical comparison of the reactivity of the dimethoxybenzonitrile isomers in three key reaction types—electrophilic aromatic substitution, nucleophilic attack on the nitrile group, and nucleophilic aromatic substitution—is presented below.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The two electron-donating methoxy groups strongly activate the benzene ring towards electrophilic attack. The directing effect of the substituents determines the position of substitution.
| Isomer | Predicted Relative Reactivity in EAS | Rationale |
| 2,4-Dimethoxybenzonitrile | Highest | The ortho and para positions to both methoxy groups are strongly activated. The positions C5 and C3 are highly activated and relatively unhindered. |
| This compound | High | The positions C4 and C6 are activated by the methoxy groups. C6 is particularly activated due to the para methoxy group. |
| 3,4-Dimethoxybenzonitrile | High | The positions C2, C5, and C6 are activated. C2 and C5 are particularly activated due to the ortho and para directing effects. |
| 2,3-Dimethoxybenzonitrile | Moderate | The positions C4, C5, and C6 are activated. Steric hindrance from the C2-methoxy group may slightly reduce reactivity at C3. |
| 3,5-Dimethoxybenzonitrile | Moderate | The positions C2, C4, and C6 are activated. The activating effects are additive. |
| 2,6-Dimethoxybenzonitrile | Lowest | The positions ortho to the nitrile group are sterically hindered by the two methoxy groups, significantly impeding the approach of an electrophile. The para position (C4) is activated, but the overall rate is expected to be lower due to steric hindrance. |
Experimental Protocol: Nitration of Dimethoxybenzonitriles
This protocol provides a general method for comparing the reactivity of dimethoxybenzonitrile isomers towards electrophilic nitration.
Materials:
-
Dimethoxybenzonitrile isomer (e.g., this compound)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the dimethoxybenzonitrile isomer (1.0 eq) in dichloromethane at 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the dimethoxybenzonitrile isomer over 15 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the regioselectivity and relative yield.
Nucleophilic Attack on the Nitrile Carbon (Hydrolysis and Reduction)
The nitrile carbon is electrophilic and can be attacked by nucleophiles. The reactivity is enhanced by electron-withdrawing groups that increase the partial positive charge on the nitrile carbon. The methoxy groups, being electron-donating by resonance, are expected to decrease the reactivity of the nitrile group towards nucleophilic attack compared to unsubstituted benzonitrile. However, the relative reactivity among the isomers will depend on the extent of this electron donation to the nitrile carbon.
| Isomer | Predicted Relative Reactivity (Hydrolysis/Reduction) | Rationale |
| 3,5-Dimethoxybenzonitrile | Highest | The methoxy groups are in the meta position to the nitrile group. Their electron-donating resonance effect does not extend to the nitrile carbon, and only their weaker inductive effect is at play. |
| 2,3-Dimethoxybenzonitrile | High | The C3-methoxy group is meta to the nitrile. The C2-methoxy group has a stronger deactivating resonance effect, but this is somewhat countered by steric hindrance which may twist the methoxy group out of the plane of the ring, reducing its resonance effect. |
| 3,4-Dimethoxybenzonitrile | Moderate | The C4-methoxy group is para to the nitrile and exerts a strong electron-donating resonance effect, deactivating the nitrile carbon. The C3-methoxy is meta. |
| This compound | Moderate | The C5-methoxy group is meta to the nitrile. The C2-methoxy group is ortho and deactivates the nitrile carbon through resonance. |
| 2,4-Dimethoxybenzonitrile | Low | Both methoxy groups are ortho and para to the nitrile group, leading to strong deactivation of the nitrile carbon through resonance. |
| 2,6-Dimethoxybenzonitrile | Lowest | The two ortho methoxy groups provide significant steric hindrance to the approaching nucleophile and also deactivate the nitrile carbon through resonance. |
Experimental Protocol: Basic Hydrolysis of Dimethoxybenzonitriles
This protocol describes a general procedure for comparing the rates of hydrolysis of dimethoxybenzonitrile isomers under basic conditions.
Materials:
-
Dimethoxybenzonitrile isomer
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Reflux apparatus
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a 1 M solution of sodium hydroxide in a 1:1 ethanol/water mixture.
-
In a round-bottom flask, dissolve a known concentration of the dimethoxybenzonitrile isomer in the ethanolic NaOH solution.
-
Heat the mixture to reflux.
-
At regular time intervals, withdraw aliquots from the reaction mixture, cool them immediately in an ice bath, and neutralize with a standard HCl solution.
-
Analyze the composition of each aliquot by HPLC to determine the concentration of the remaining nitrile and the formed carboxylate.
-
Plot the concentration of the nitrile versus time to determine the reaction rate. The relative rates of hydrolysis for the different isomers can then be compared.
Conclusion
The reactivity of dimethoxybenzonitrile isomers is a nuanced interplay of electronic and steric factors. While direct comparative quantitative data is limited in the literature, a robust theoretical framework based on established principles of organic chemistry allows for a predictive comparison. For electrophilic aromatic substitution, isomers with methoxy groups that cooperatively activate the same positions without significant steric hindrance, such as 2,4-dimethoxybenzonitrile, are expected to be the most reactive. In contrast, for nucleophilic attack on the nitrile carbon, isomers where the electron-donating resonance effect of the methoxy groups is minimized at the nitrile position, like 3,5-dimethoxybenzonitrile, are predicted to be more susceptible. The case of 2,6-dimethoxybenzonitrile highlights the profound impact of steric hindrance, which is expected to significantly diminish its reactivity in most reaction types. The provided experimental protocols offer a standardized approach for researchers to empirically validate these theoretical predictions and to select the most suitable isomer for their specific synthetic or drug development endeavors.
A Spectroscopic Comparison of 2,5-Dimethoxybenzonitrile and Its Derivatives
This guide provides a detailed spectroscopic comparison of 2,5-Dimethoxybenzonitrile and its structural isomers, along with a methyl-substituted analogue. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. The guide presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and differentiation of these closely related molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and selected derivatives. These compounds were chosen to illustrate the effect of substituent position and type on the spectral characteristics.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | -OCH₃/-CH₃ Chemical Shifts (δ, ppm) |
| This compound | 7.12 (d, J=3.1), 7.08 (dd, J=9.0, 3.1), 6.92 (d, J=9.0) | 3.88 (s, 3H), 3.82 (s, 3H) |
| 2,4-Dimethoxybenzonitrile | 7.48 (d, J=8.5), 6.51 (dd, J=8.5, 2.3), 6.42 (d, J=2.3) | 3.90 (s, 3H), 3.85 (s, 3H) |
| 2,6-Dimethoxybenzonitrile | 7.40 (t, J=8.4), 6.55 (d, J=8.4) | 3.91 (s, 6H) |
| 3,5-Dimethoxybenzonitrile | 6.75 (s, 2H), 6.70 (s, 1H) | 3.82 (s, 6H) |
| 2,5-Dimethylbenzonitrile | 7.39 (s), 7.25 (d, J=7.7), 7.14 (d, J=7.7) | 2.45 (s, 3H), 2.30 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Ar-C Chemical Shifts (δ, ppm) | -OCH₃/-CH₃ Chemical Shifts (δ, ppm) | C≡N Chemical Shift (δ, ppm) | C-CN Chemical Shift (δ, ppm) |
| This compound | 154.2, 153.8, 119.0, 118.2, 115.5 | 56.5, 56.1 | 117.5 | 103.0 |
| 2,4-Dimethoxybenzonitrile | 164.8, 161.5, 134.2, 106.0, 97.8 | 56.2, 55.8 | 117.8 | 99.5 |
| 2,6-Dimethoxybenzonitrile | 162.2, 134.8, 104.1 | 56.4 | 116.8 | 98.7 |
| 3,5-Dimethoxybenzonitrile | 160.8, 114.2, 108.0 | 55.8 | 118.5 | 113.5 |
| 2,5-Dimethylbenzonitrile | 138.5, 135.2, 133.0, 131.8, 128.9 | 20.8, 20.2 | 118.2 | 111.9 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | ν(C≡N) | ν(C-O) / ν(Ar-H) | ν(C-H) |
| This compound | ~2225 | ~1280, ~1225, ~1040 | ~2940, ~2840 |
| 2,4-Dimethoxybenzonitrile | ~2220 | ~1290, ~1215, ~1025 | ~2960, ~2840 |
| 2,6-Dimethoxybenzonitrile | ~2228 | ~1255, ~1115, ~1020 | ~2945, ~2845 |
| 3,5-Dimethoxybenzonitrile | ~2230 | ~1290, ~1210, ~1060 | ~2940, ~2840 |
| 2,5-Dimethylbenzonitrile | ~2224 | ~815 (bending) | ~2925 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 163 | 148, 120, 105 |
| 2,4-Dimethoxybenzonitrile | 163 | 148, 120, 105 |
| 2,6-Dimethoxybenzonitrile | 163 | 148, 120 |
| 3,5-Dimethoxybenzonitrile | 163 | 148, 120, 105 |
| 2,5-Dimethylbenzonitrile | 131 | 116, 103 |
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the benzonitrile derivatives.
Caption: Workflow for spectroscopic analysis and comparison.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are representative experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the benzonitrile derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard single-pulse experiment was used with a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans were co-added.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled single-pulse experiment was used with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans were co-added to achieve a sufficient signal-to-noise ratio.
-
Data Processing : The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid benzonitrile derivative was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition : The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment was acquired prior to the sample measurement to correct for atmospheric CO₂ and H₂O. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the benzonitrile derivative (approximately 1 mg/mL) was prepared in a volatile solvent such as methanol or acetonitrile.
-
GC-MS Analysis : The analysis was performed on a gas chromatograph coupled to a mass spectrometer (GC-MS). A 1 µL aliquot of the sample solution was injected into the GC, which was equipped with a capillary column (e.g., HP-5MS). The oven temperature was programmed to ramp from an initial temperature (e.g., 70°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from the solvent.
-
Mass Spectral Acquisition : As the compound eluted from the GC column, it entered the mass spectrometer's ion source, which was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a mass range of m/z 40-400.
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and the characteristic fragmentation pattern of the compound.
Validating Novel Compounds from 2,5-Dimethoxybenzonitrile: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of modern analytical techniques for characterizing compounds derived from 2,5-dimethoxybenzonitrile, a versatile precursor in medicinal chemistry. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a robust validation process.
This guide uses the potent and selective serotonin 2A receptor agonist, 4-(2-(((2-Hydroxyphenyl)methyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH) , as a primary example of a novel compound whose structure requires rigorous confirmation. An alternative compound, 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe) , is also discussed to provide a comparative context.
Comparative Analysis of Structural Validation Data
The definitive identification of a novel compound relies on the synergistic interpretation of data from multiple analytical techniques. The following table summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for our example compounds.
| Analytical Technique | Parameter | Compound 1: 25CN-NBOH | Compound 2: 25C-NBOMe (Hydrochloride) | Interpretation |
| ¹H NMR | Chemical Shifts (δ) | Specific proton signals corresponding to aromatic, methoxy, ethyl, and benzyl groups. | Characteristic peaks for aromatic protons, methoxy groups, ethyl chain, and methoxybenzyl moiety. | Provides information on the chemical environment of each proton, aiding in the assembly of the molecular framework. |
| Coupling Constants (J) | J-coupling patterns revealing proton-proton connectivities within the ethyl chain and aromatic rings. | Coupling constants that help to establish the connectivity of protons in the molecule. | Confirms the proximity of protons on adjacent carbon atoms. | |
| Integration | Integral values corresponding to the number of protons for each signal. | Proportional integration of signals confirming the number of protons in different parts of the molecule. | Quantifies the relative number of protons in different environments. | |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for all unique carbon atoms, including those in the benzonitrile, dimethoxy, and hydroxyphenyl groups. | Signals corresponding to the carbon atoms of the dimethoxyphenyl and methoxybenzyl groups. | Determines the number of non-equivalent carbon atoms and their chemical environments. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M+H]⁺ at m/z 313.15 | [M+H]⁺ at m/z 336.14 | Confirms the molecular weight of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₈H₂₁N₂O₃⁺: 313.1552, Found: 313.1547 | Calculated for C₁₈H₂₃ClNO₃⁺: 336.1361, Found: 336.1364 | Provides the exact mass and allows for the determination of the molecular formula. | |
| Key Fragmentation Ions | Fragmentation pattern consistent with the loss of the hydroxyphenylmethyl group and other characteristic fragments. | Fragmentation includes the cleavage of the N-benzyl bond, leading to characteristic fragment ions. | Supports the proposed structure by identifying stable fragments of the molecule. | |
| X-ray Crystallography | Crystal System | Monoclinic | Not available | Defines the overall symmetry of the crystal lattice. |
| Space Group | P2₁/c | Not available | Describes the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a, b, c, and β angles that define the unit cell. | Not available | Provides the precise dimensions of the repeating unit in the crystal. | |
| Bond Lengths and Angles | Precise measurements of all bond lengths and angles within the molecule. | Not available | Unambiguously confirms the connectivity and three-dimensional arrangement of atoms. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining high-quality data for structural validation. Below are methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Standard parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): For complex structures, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and molecular formula of the compound and to gain structural information from its fragmentation pattern.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for polar organic molecules, which generates a protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., Orbitrap or TOF). This allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass data to calculate the molecular formula.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Procedure:
-
Crystallization: Grow single crystals of the compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and angles.
-
Data Analysis and Visualization: Analyze the final crystal structure to confirm the molecular connectivity and stereochemistry. Generate graphical representations of the molecule and its packing in the crystal lattice.
Visualizing the Workflow and Molecular Interactions
Diagrams are essential for illustrating complex workflows and relationships. The following diagrams were generated using the DOT language to visualize the synthesis and validation process and a key biological signaling pathway.
Caption: Synthesis and validation workflow.
Caption: Serotonin 2A receptor signaling.
Unveiling the Selectivity of a 2,5-Dimethoxybenzonitrile Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
25CN-NBOH is a high-affinity agonist for the human serotonin 5-HT2A receptor with a pKi of 8.88. Its selectivity is a key feature, demonstrating a 100-fold higher affinity for the 5-HT2A receptor over the 5-HT2C receptor and a 46-fold preference over the 5-HT2B receptor. Broader off-target screening has indicated that at a concentration of 10 µM, 25CN-NBOH exhibits significantly weaker or no activity at a wide array of other receptors, transporters, and kinases. Furthermore, toxicological screenings have shown a benign cellular profile at concentrations up to 100 µM.
Comparative Selectivity Profile of 25CN-NBOH
The following table summarizes the binding affinities of 25CN-NBOH at various serotonin receptor subtypes. This quantitative data highlights the compound's remarkable selectivity for the 5-HT2A receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki [Off-Target] / Ki [5-HT2A]) |
| Human 5-HT2A | ~1.3 | - |
| Human 5-HT2B | ~59.8 | 46-fold |
| Human 5-HT2C | ~130 | 100-fold |
Experimental Methodologies
The data presented in this guide is primarily derived from in vitro radioligand competition binding assays and functional cell-based assays. Below are detailed protocols representative of the methodologies used to characterize the selectivity of compounds like 25CN-NBOH.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT2A, 5-HT2B, 5-HT2C)
-
Radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A)
-
Test compound (25CN-NBOH)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the cell membranes and the radiolabeled ligand to their optimal concentrations in ice-cold assay buffer.
-
-
Assay Incubation:
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand, the test compound at various concentrations, and the cell membrane suspension.
-
Total binding is determined in the absence of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay (for functional activity at Gq-coupled receptors)
This cell-based assay measures the functional potency of a compound by detecting changes in intracellular calcium levels following the activation of a Gq-coupled receptor, such as the 5-HT2A receptor.
Objective: To determine the EC50 value of a test compound for inducing a functional response at a Gq-coupled receptor.
Materials:
-
A cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells with human 5-HT2A)
-
Cell culture medium
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (25CN-NBOH)
-
A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the target receptor under standard conditions.
-
Plate the cells into the microplates at an optimized density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Use the instrument's automated liquid handling to add the test compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium flux.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in selectivity profiling, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Benchmarking different analytical techniques for 2,5-Dimethoxybenzonitrile analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four common analytical techniques for the quantitative and qualitative analysis of 2,5-Dimethoxybenzonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR). The performance of each method is evaluated based on key analytical parameters to assist in the selection of the most suitable technique for specific research and development needs.
Data Presentation: Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FT-IR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Absolute quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[6] | Identification of functional groups based on the absorption of infrared radiation, causing molecular vibrations.[12] |
| Linearity Range | Typically 0.5 - 100 µg/mL | Typically 0.01 - 20 µg/mL | Not applicable (absolute quantification) | Limited, highly matrix-dependent |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | High (primary method) | Lower than other methods |
| Precision (% RSD) | < 2% | < 10% | < 1% | 5 - 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.005 µg/mL (5 ng/mL) | Dependent on sample concentration and instrument | High, not ideal for trace analysis |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.015 µg/mL (15 ng/mL) | Dependent on sample concentration and instrument | High, not ideal for trace analysis |
| Sample Throughput | High | Medium to High | Low to Medium | High |
| Primary Application | Quantitative analysis (purity, assay) | Quantitative and qualitative analysis (identification, impurity profiling) | Absolute quantification (purity determination of reference standards) | Qualitative analysis (functional group identification) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the purity determination of this compound using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, starting with a higher proportion of water and increasing the acetonitrile concentration over the course of the run.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the reference standard to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound. Derivatization may not be necessary for this analyte but can be employed to improve chromatographic performance if needed.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
Reagents:
-
Helium (carrier gas, high purity)
-
Methanol or other suitable solvent (for sample preparation)
-
This compound reference standard
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H-qNMR for the purity determination of this compound using an internal standard.[6][7][8][9]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which both the analyte and internal standard are soluble.
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
-
This compound sample.
Experimental Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Fourier-Transform Infrared Spectroscopy (FT-IR)
This protocol describes the qualitative analysis of this compound using FT-IR with an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
FT-IR spectrometer with an ATR accessory.
Experimental Procedure:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Analysis: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For this compound, the key absorption is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, intense band in the region of 2240-2220 cm⁻¹.[13] Other characteristic bands include C-H stretching of the aromatic ring and methoxy groups, and C-O stretching of the ether linkages.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound by HPLC-UV.
Caption: Experimental workflow for the analysis of this compound by GC-MS.
Caption: Workflow for purity determination of this compound by qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Introduction
The 2,5-dimethoxy substitution pattern on a phenyl ring is a key pharmacophore in a range of biologically active compounds, notably agonists of serotonin receptors.[1] This structural motif is present in classical psychedelic phenethylamines.[1] This guide will focus on a prominent derivative, 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH), and related 2,5-dimethoxyphenethylamines (2C-X compounds) and their N-benzyl derivatives (NBOMes).
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of 25CN-NBOH and related molecules, focusing on their interaction with serotonin receptors and their cytotoxic effects.
Table 1: Serotonin Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (5-HT2A vs 5-HT2C) | Reference |
| 25CN-NBOH | 5-HT2A | 0.52 | 1.9 | ~100-fold | [2] |
| 5-HT2C | 52 | >1000 | [2] | ||
| 2C-I (2,5-Dimethoxy-4-iodophenethylamine) | 5-HT2A | 4.8 | 13 | - | |
| 25I-NBOMe | 5-HT2A | 0.044 | 0.35 | ~400-fold | |
| 5-HT2C | 17.6 | - |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2C-T-2 | Differentiated SH-SY5Y | Neutral Red Uptake | >1000 | [3] |
| Differentiated SH-SY5Y | MTT Reduction | ~800 | [3] | |
| 25T2-NBOMe | Differentiated SH-SY5Y | Neutral Red Uptake | ~400 | [3] |
| Differentiated SH-SY5Y | MTT Reduction | ~300 | [3] | |
| 2C-T-7 | Differentiated SH-SY5Y | Neutral Red Uptake | >1000 | [3] |
| Differentiated SH-SY5Y | MTT Reduction | ~700 | [3] | |
| 25T7-NBOMe | Differentiated SH-SY5Y | Neutral Red Uptake | ~300 | [3] |
| Differentiated SH-SY5Y | MTT Reduction | ~250 | [3] |
Key Biological Effects and Mechanisms of Action
Serotonin 2A Receptor Agonism
A primary biological effect of many derivatives of 2,5-dimethoxybenzonitrile is potent agonism at the serotonin 2A (5-HT2A) receptor.[2] This interaction is responsible for the psychedelic and hallucinogenic effects observed with compounds like 2C-I and 25I-NBOMe.
25CN-NBOH stands out as a highly potent and selective 5-HT2A receptor agonist.[2][4] Its selectivity is significantly higher than many other related phenethylamines, making it a valuable tool for in vitro and in vivo studies of 5-HT2A receptor signaling.[2] The N-benzyl group in NBOMe compounds also dramatically enhances affinity for the 5-HT2A receptor compared to their 2C counterparts.[5]
The activation of the 5-HT2A receptor by these compounds initiates intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
In addition to the G-protein coupled pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins, which can mediate G-protein independent signaling and receptor desensitization. Some derivatives have been investigated for their biased agonism, showing preferential activation of either the Gq or β-arrestin pathway.[6]
Neurotoxicity and Cytotoxicity
Studies on 2,5-dimethoxyphenethylamines (2C-X) and their corresponding N-(2-methoxybenzyl) derivatives (NBOMes) have revealed cytotoxic effects in vitro.[3] The NBOMe derivatives generally exhibit higher cytotoxicity than their 2C counterparts, a phenomenon that correlates with their increased lipophilicity.[3]
The mechanisms underlying the neurotoxicity of these compounds are linked to mitochondrial dysfunction, characterized by mitochondrial membrane depolarization and a decrease in intracellular ATP levels.[3] Furthermore, some derivatives, such as 2C-T-7 and 25T7-NBOMe, have been shown to disrupt intracellular calcium homeostasis.[3] A reduction in total intracellular glutathione levels has also been observed, suggesting an impact on cellular antioxidant defenses.[3]
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the test compounds for serotonin receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A or 5-HT2C) are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Inositol Phosphate Accumulation Assay for Functional Activity
-
Objective: To measure the functional agonist activity of the test compounds at Gq-coupled receptors like the 5-HT2A receptor.
-
Methodology:
-
Cells expressing the receptor of interest are pre-labeled with [3H]myo-inositol.
-
The cells are then stimulated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is terminated, and the total inositol phosphates (IPs) are extracted.
-
The amount of [3H]inositol phosphates is quantified by scintillation counting.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
-
MTT Assay for Cytotoxicity
-
Objective: To assess the effect of the compounds on cell viability by measuring mitochondrial metabolic activity.
-
Methodology:
-
Cells (e.g., differentiated SH-SY5Y) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).[3]
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[3]
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).[3]
-
The absorbance of the solution is measured at a specific wavelength (e.g., 550 nm).[3]
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
-
Neutral Red Uptake Assay for Cytotoxicity
-
Objective: To evaluate cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with the test compounds as in the MTT assay.
-
After incubation, the cells are incubated with a medium containing neutral red.[3]
-
The cells are then washed to remove the excess dye.
-
The incorporated dye is extracted from the viable cells using a destain solution (e.g., acidified ethanol).[3]
-
The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm).[3]
-
The IC50 value is determined as the concentration that results in a 50% reduction in neutral red uptake compared to control cells.
-
Visualizations
Signaling Pathway of 5-HT2A Receptor Agonists
Caption: Canonical Gq-protein and β-arrestin signaling pathways activated by 5-HT2A receptor agonists.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General experimental workflow for determining the in vitro cytotoxicity of test compounds.
References
- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colab.ws [colab.ws]
- 5. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Commercially Available 2,5-Dimethoxybenzonitrile
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. In the synthesis of complex molecules, the presence of impurities in a key building block like 2,5-Dimethoxybenzonitrile can have significant downstream effects, impacting reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for the purity assessment of commercially available this compound, offering a comparison of typical purity levels from various suppliers and detailing experimental protocols for rigorous in-house verification.
Commercial Supplier Purity Comparison
Several chemical suppliers offer this compound. The stated purity levels are typically high, though the analytical method used for determination can vary. It is crucial for researchers to not only consider the reported purity but also the method by which it was determined and to perform their own analysis for confirmation.
| Supplier | Stated Purity | Analysis Method | CAS Number |
| Sigma-Aldrich | 97% | Not Specified | 5312-97-0 |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | 5312-97-0 |
| Fisher Scientific (Alfa Aesar) | 98% | Not Specified | 5312-97-0 |
| Biosynth | Not Specified | Not Specified | 5312-97-0 |
| Lab Pro Inc. | Min. 98.0% | GC | 5312-97-0 |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis (CoA) for lot-specific purity data.
Experimental Protocols for Purity Assessment
To ensure the quality of this compound for research and development purposes, independent verification of its purity is essential. The following are detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase HPLC method can be effectively employed to separate this compound from its potential impurities.
Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 10 30 70 12 30 70 15 60 40 | 20 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the commercial this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds and is the method cited by several suppliers for the purity determination of this compound.[1][2] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of impurities.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
Purity Calculation: The purity is determined by the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of a sample against a certified internal standard.[3][4] ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of the atoms to resonate. The resulting spectrum provides detailed information about the chemical structure and quantity of the components in the sample.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a signal from the internal standard.
Purity (%) = (I_analyte / N_analyte) x (N_standard / I_standard) x (MW_analyte / m_analyte) x (m_standard / MW_standard) x P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualized Workflows
To aid in the understanding of the experimental processes, the following diagrams created using Graphviz illustrate the logical workflows for purity assessment.
Caption: General workflow for the purity assessment of a commercial chemical.
Caption: Step-by-step workflow for HPLC purity analysis.
References
A Comparative Analysis of Synthetic Protocols for 2,5-Dimethoxybenzonitrile: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive cost and efficiency analysis of various synthetic pathways to 2,5-Dimethoxybenzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The following comparison of four distinct protocols is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method based on factors such as overall yield, cost-effectiveness, and procedural complexity.
Executive Summary
Four primary synthetic routes to this compound, starting from 2,5-dimethoxybenzaldehyde (via the oxime), 2,5-dimethoxyaniline (via Sandmeyer reaction), p-methoxyphenol, and 1,4-dimethoxybenzene, are evaluated. The analysis reveals that while the Sandmeyer reaction offers a relatively direct and high-yielding pathway, the multi-step syntheses from more fundamental and often cheaper starting materials like p-methoxyphenol can be economically advantageous for larger-scale production, despite their lower overall yields. The choice of protocol will ultimately depend on the specific requirements of the research or manufacturing setting, including available starting materials, budget constraints, and desired purity of the final product.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each of the four analyzed synthetic protocols for this compound. The estimated costs are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
| Parameter | Protocol 1: From 2,5-Dimethoxybenzaldehyde (via Oxime) | Protocol 2: From 2,5-Dimethoxyaniline (Sandmeyer Reaction) | Protocol 3: From p-Methoxyphenol | Protocol 4: From 1,4-Dimethoxybenzene |
| Starting Material | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxyaniline | p-Methoxyphenol | 1,4-Dimethoxybenzene |
| Key Intermediates | 2,5-Dimethoxybenzaldoxime | Diazonium salt | 2-Hydroxy-5-methoxybenzaldehyde, 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde |
| Overall Yield (%) | ~35-40% | ~70-80% | ~40-50% (from p-methoxyphenol) | ~60-70% (from 1,4-dimethoxybenzene) |
| Number of Steps | 2 | 1 (from aniline) | 3 | 2 |
| Estimated Reagent Cost per Mole of Product | High | Moderate | Low to Moderate | Moderate |
| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate, Triphenylphosphine, Bromotrichloromethane | Sodium nitrite, HCl, Copper(I) cyanide | Chloroform, NaOH, Dimethyl sulfate, Cyanide source | Vilsmeier reagent (POCl₃, DMF), Cyanide source |
| Advantages | Readily available starting material. | High-yielding, direct conversion of the amino group. | Very inexpensive starting material. | Relatively high-yielding formylation. |
| Disadvantages | Moderate overall yield, use of expensive phosphine reagent. | Diazonium intermediates can be unstable. | Multi-step synthesis, use of toxic chloroform. | Vilsmeier reagent is moisture sensitive. |
Experimental Protocols
Protocol 1: Synthesis from 2,5-Dimethoxybenzaldehyde via the Oxime
Step 1a: Synthesis of 2,5-Dimethoxybenzaldoxime
To a solution of 2,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) in ethanol (20 mL) is added a solution of hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.0 g, 12 mmol) in water (5 mL). The mixture is heated at reflux for 1 hour. After cooling, the product crystallizes. The crystals are collected by filtration, washed with cold water, and dried to afford 2,5-dimethoxybenzaldoxime.
Step 1b: Conversion of 2,5-Dimethoxybenzaldoxime to this compound
To a solution of 2,5-dimethoxybenzaldoxime (1.81 g, 10 mmol) in dry dichloromethane (30 mL) is added triphenylphosphine (2.89 g, 11 mmol). The solution is cooled in an ice bath, and bromotrichloromethane (1.98 g, 10 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield this compound. A reported yield for a similar reaction is 39%.
Protocol 2: Synthesis from 2,5-Dimethoxyaniline (Sandmeyer Reaction)
A solution of 2,5-dimethoxyaniline (1.53 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) cyanide (1.08 g, 12 mmol) and sodium cyanide (0.6 g, 12 mmol) in water (10 mL) at 60-70 °C. The reaction mixture is heated for an additional 30 minutes. After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to give this compound.
Protocol 3: Synthesis from p-Methoxyphenol
Step 3a: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
To a solution of sodium hydroxide (40 g) in water (40 mL) at 60-65 °C is added p-methoxyphenol (12.4 g, 100 mmol). Chloroform (13.1 g, 110 mmol) is then added portion-wise, maintaining the temperature. The mixture is refluxed for 1.5 hours. After cooling, the excess chloroform is distilled off, and the aqueous solution is acidified with dilute sulfuric acid. The product is then isolated by steam distillation.
Step 3b: Synthesis of 2,5-Dimethoxybenzaldehyde
The crude 2-hydroxy-5-methoxybenzaldehyde from the previous step is dissolved in a suitable solvent (e.g., acetone). Anhydrous potassium carbonate is added, followed by the dropwise addition of dimethyl sulfate. The mixture is refluxed for several hours. After completion, the solvent is evaporated, and the residue is treated with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2,5-dimethoxybenzaldehyde. An overall yield of 68% for these two steps has been reported.[1]
Step 3c: Conversion of 2,5-Dimethoxybenzaldehyde to this compound
This step can be carried out as described in Protocol 1 (via the oxime) or through a direct cyanation method, such as the Strecker synthesis. For a direct conversion, the aldehyde can be treated with a cyanide source like trimethylsilyl cyanide in the presence of a catalyst.
Protocol 4: Synthesis from 1,4-Dimethoxybenzene
Step 4a: Synthesis of 2,5-Dimethoxybenzaldehyde (Vilsmeier-Haack Reaction)
To a cooled (0 °C) solution of dimethylformamide (DMF, 10 mL) is slowly added phosphorus oxychloride (POCl₃, 1.5 equiv.). The mixture is stirred for 30 minutes to form the Vilsmeier reagent. 1,4-Dimethoxybenzene (1.38 g, 10 mmol) dissolved in DMF (5 mL) is then added dropwise. The reaction is stirred at room temperature for several hours and then heated to 60-70 °C for 1-2 hours. The reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Step 4b: Conversion of 2,5-Dimethoxybenzaldehyde to this compound
This final step is identical to Step 3c of Protocol 3.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic protocols described above.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethoxybenzonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethoxybenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
Hazard Profile and Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1][2] Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3] All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard and Disposal Information
The following table summarizes the key hazard classifications and disposal recommendations for this compound based on available safety data sheets.
| Hazard Classification | GHS Codes | Disposal Recommendation |
| Acute Toxicity, Oral | H302 | Dispose of contents/container to an approved waste disposal plant. |
| Acute Toxicity, Dermal | H312 | Dispose of contents/container to an approved waste disposal plant. |
| Acute Toxicity, Inhalation | H332 | Dispose of contents/container to an approved waste disposal plant. |
| Skin Irritation | H315 | Follow all local, regional, and national hazardous waste regulations.[4] |
| Eye Irritation | H319 | Do not allow product to enter drains. |
| Respiratory Irritation | H335 | Collect spills in suitable, closed containers for disposal. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in laboratory safety. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.
Materials Required:
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Designated hazardous waste container (clearly labeled)
-
Container for collecting rinsate
-
Suitable solvent for rinsing (e.g., acetone, ethanol)
-
Hazardous waste disposal tags or labels
Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly and that the chemical fume hood is operational. The designated hazardous waste container should be properly labeled with the chemical name and any associated hazard symbols.
-
Transfer of Unused Chemical: Carefully transfer any unwanted or expired this compound from its original container into the designated hazardous waste container. Avoid creating dust.
-
Container Decontamination (Triple Rinsing): a. Once the original container is empty, it must be decontaminated. The standard procedure is to triple rinse the container with a suitable solvent that can dissolve this compound.[5] b. Add a small amount of the chosen solvent to the empty container, cap it, and shake thoroughly to ensure the solvent contacts all interior surfaces. c. Pour the rinsate into a separate, clearly labeled hazardous waste container. d. Repeat this rinsing process two more times.[5]
-
Disposal of Rinsate: The collected rinsate is considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.
-
Disposal of Decontaminated Container: After triple rinsing, the now-decontaminated container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.
-
Waste Pickup: Complete the hazardous waste tag or label for the container holding the this compound and the rinsate. Store the sealed containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] It is crucial to handle this chemical with extreme care and to consult your institution's specific safety and disposal protocols. This document is intended as a guide and does not supersede local, regional, or national regulations. Always refer to the most current Safety Data Sheet (SDS) for this chemical before handling.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethoxybenzonitrile
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. Handling compounds like 2,5-Dimethoxybenzonitrile (CAS No. 5312-97-0), a versatile building block in organic synthesis, requires not just procedural knowledge, but a deep understanding of why specific protective measures are essential. This guide provides a comprehensive operational plan for personal protective equipment (PPE), grounded in the specific hazards of this compound, to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
This compound is a solid, crystalline powder that presents multiple routes of exposure and associated hazards. A thorough risk assessment is the foundation of any safety plan. The primary hazards, as documented in safety data sheets (SDS), necessitate a multi-faceted approach to personal protection.[1][2][3]
This compound is classified with significant health warnings that dictate our handling procedures.[1][3] It is harmful if it is swallowed or comes into contact with the skin, causes skin and serious eye irritation, and can be toxic if inhaled, potentially causing respiratory irritation.[1][2][3][4]
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 / H301 | Harmful / Toxic if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| H312 | Harmful in contact with skin | Dermal absorption can lead to systemic toxicity. Requires appropriate gloves and body protection.[1][2][3] |
| H315 | Causes skin irritation | Direct contact can cause inflammation and irritation.[1][2] |
| H319 | Causes serious eye irritation | Direct contact with eyes can cause significant damage. Requires robust eye protection.[1][2] |
| H331 / H332 | Toxic / Harmful if inhaled | Inhalation of the dust can be toxic.[1] Handling must occur in well-ventilated areas, with respiratory protection.[2] |
| H335 | May cause respiratory irritation | Dust can irritate the respiratory tract.[1][2][3] |
The physical form of this chemical—a powder—is a critical factor. Any activity that can generate dust, such as weighing, transferring, or scraping, significantly increases the risk of inhalation and unintended contact.[1] Therefore, all handling procedures must be designed to minimize dust formation.
Core PPE Requirements: Your Primary Defense
Based on the hazard profile, a specific suite of PPE is mandatory. Merely wearing PPE is insufficient; selecting the correct type of PPE is paramount.
Hand Protection: Chemical-Resistant Gloves
Your hands are the most likely point of direct contact. The choice of glove material is a critical decision based on chemical resistance and durability.
-
Primary Recommendation: Nitrile gloves. Nitrile is a synthetic rubber that provides excellent resistance to a wide array of chemicals, including solvents, oils, and acids, making it a superior choice for laboratory environments.[5][6] It also offers greater puncture resistance than latex, which is crucial for preventing accidental exposure.[5]
-
Protocol: Always use chemical-impermeable gloves.[1] For prolonged or high-exposure tasks, consider double-gloving or selecting gloves with a greater thickness (e.g., a protection class of 5 or higher with a breakthrough time exceeding 240 minutes)[3]. Before use, always inspect gloves for any signs of degradation or perforation.
Eye and Face Protection: A Non-Negotiable Barrier
The risk of serious eye irritation from airborne dust or accidental splashes requires robust protection.
-
Primary Recommendation: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][9]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of dust generation, a full-face shield should be worn in addition to safety goggles to protect the entire face.
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound is toxic if inhaled, controlling the breathing zone is critical.[1]
-
Primary Recommendation: All handling of this solid should be performed within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Mandatory Respirator Use: In situations where a fume hood is not available or if engineering controls are insufficient to prevent dust inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][7][9]
Body Protection: Preventing Skin Contact
To prevent skin contact and absorption, appropriate body protection is essential.[7][8][9]
-
Primary Recommendation: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For tasks involving larger quantities, consider using a chemically resistant apron over the lab coat. Ensure that protective clothing is laundered separately from personal attire.[3]
Operational Plan: Safe Handling Protocols
A systematic workflow ensures that safety measures are consistently applied. The following diagram outlines the decision-making process for PPE selection.
Caption: PPE selection workflow for this compound.
Step-by-Step Protocol for Donning and Doffing PPE
-
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles. If required, add a face shield.
-
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off) Sequence: The goal is to avoid contaminating yourself with any residue on the PPE.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, also inside out.
-
Apron (if used): Untie and remove without touching the front surface.
-
Face Shield/Goggles: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[3]
-
Contingency and Disposal Plan
Accidents can happen. A clear plan for spills and disposal is a critical part of safe handling.
Small Spill Management
In the event of a small spill, your immediate actions should prioritize safety.
Caption: Immediate response plan for a small chemical spill.
Disposal of Contaminated PPE and Materials
Any material or PPE that comes into contact with this compound must be treated as hazardous waste.
-
Segregation: All contaminated items (gloves, wipes, absorbent material, etc.) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Integrity: Ensure the waste container is suitable and closed to prevent leakage or release of dust.[1]
-
Regulatory Compliance: Disposal of the waste container must be done through an approved waste disposal plant. Always consult and adhere to your institution's specific waste disposal protocols, as well as local, regional, and national regulations, to ensure complete and accurate classification and disposal.[7]
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in these protocols is trust in a system designed for your well-being.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
